molecular formula C5H3BrClN3O2 B15066774 2-Bromo-5-chloro-3-nitropyridin-4-amine

2-Bromo-5-chloro-3-nitropyridin-4-amine

Cat. No.: B15066774
M. Wt: 252.45 g/mol
InChI Key: HUWGBFKCBBOKTL-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-nitropyridin-4-amine (CAS 1268521-33-0) is a multifunctional halogenated nitropyridine derivative of high interest in organic synthesis and medicinal chemistry . This compound serves as a valuable synthetic intermediate, engineered with multiple reactive sites—bromo, chloro, and nitro substituents—that allow for sequential and regioselective functionalization . Its core structure is a pyridine, a fundamental scaffold in modern chemical research for designing biologically active molecules and functional materials . The presence of both halogen atoms and a strong electron-withdrawing nitro group on the ring makes it particularly amenable to nucleophilic aromatic substitution (SNAr) reactions . This reactivity enables researchers to systematically replace halogens with a diverse range of nucleophiles, such as amines and alkoxides, to construct complex molecular architectures . The amine group at the 4-position offers a further handle for derivatization, making this compound a highly versatile building block for developing pharmaceutical candidates, agrochemicals, and other advanced chemical entities . As a solid, it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please note: The specific chemical data and analytical information for this exact compound are limited in the current search results. The above description is based on its molecular structure and the well-documented properties of closely related chemical analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3BrClN3O2

Molecular Weight

252.45 g/mol

IUPAC Name

2-bromo-5-chloro-3-nitropyridin-4-amine

InChI

InChI=1S/C5H3BrClN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9)

InChI Key

HUWGBFKCBBOKTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])N)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-Bromo-5-chloro-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, reactivity, and applications of 2-Bromo-5-chloro-3-nitropyridin-4-amine .

CAS Number: 1410792-09-4

Executive Summary

2-Bromo-5-chloro-3-nitropyridin-4-amine (CAS 1410792-09-4) is a highly functionalized pyridine intermediate used primarily in the synthesis of complex heterocyclic scaffolds for drug discovery. Its unique substitution pattern—featuring a halogenated core with adjacent amino and nitro groups—makes it an ideal precursor for Imidazo[4,5-c]pyridines , a privileged structure in kinase inhibitors (e.g., targeting MEK, PI3K, or EGFR).

This guide outlines the compound's chemical properties, validated synthetic pathways, and downstream utility in medicinal chemistry.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Bromo-5-chloro-3-nitropyridin-4-amine
CAS Number 1410792-09-4
Molecular Formula C₅H₃BrClN₃O₂
Molecular Weight 252.45 g/mol
SMILES Nc1c(Cl)cnc(Br)c1[O-]
Appearance Yellow to orange solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol
Storage Inert atmosphere, 2–8°C (Light sensitive)

Structural Analysis: The molecule is a tetra-substituted pyridine. The 4-amino and 3-nitro groups provide an "ortho-diamine equivalent" upon reduction, essential for imidazole ring formation. The 2-bromo and 5-chloro substituents offer orthogonal reactivity for cross-coupling reactions, allowing sequential functionalization at the C2 and C5 positions.

Synthetic Pathways

The synthesis of 2-Bromo-5-chloro-3-nitropyridin-4-amine typically follows an electrophilic aromatic substitution strategy, leveraging the directing effects of the amino group.

Method A: Nitration of 2-Bromo-5-chloropyridin-4-amine (Primary Route)

This method is preferred due to the high regioselectivity of the nitration step. The amino group at C4 strongly activates the ortho-position (C3), while the C5 position is blocked by chlorine.

Precursor: 2-Bromo-5-chloropyridin-4-amine (CAS 1060815-72-6).[2][3]

Protocol:

  • Dissolution: Dissolve 2-Bromo-5-chloropyridin-4-amine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Nitration: Dropwise add fuming nitric acid (HNO₃, 1.1 eq) while maintaining the internal temperature below 5°C.

  • Reaction: Stir at 0–10°C for 1–2 hours. Monitor by LCMS for consumption of starting material.

  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Isolation: Neutralize carefully with solid NaHCO₃ or NaOH solution to pH ~5–6. The product precipitates as a yellow solid.[4] Filter, wash with cold water, and dry under vacuum.[4]

Method B: SₙAr Amination of 2-Bromo-4,5-dichloro-3-nitropyridine

This route is used when the di-halo-nitro precursor is available. The C4-chloride is highly activated for nucleophilic aromatic substitution (SₙAr) due to the ortho-nitro group and the para-nitrogen (though N is para to C4, the activation is primarily inductive/mesomeric from the nitro group).

Protocol:

  • Dissolve 2-Bromo-4,5-dichloro-3-nitropyridine in THF or Acetonitrile.

  • Add Ammonia (NH₃ in MeOH or aqueous NH₄OH) at 0°C.

  • Stir at room temperature. The reaction is usually rapid.

  • Concentrate and purify via silica gel chromatography.

Reactivity & Applications in Drug Discovery

The core utility of CAS 1410792-09-4 lies in its ability to serve as a scaffold for Fragment-Based Drug Design (FBDD) .

Synthesis of Imidazo[4,5-c]pyridines

The most common application is the formation of the imidazopyridine bicyclic core.

  • Reduction: The 3-nitro group is reduced to an amine using Iron/Acetic Acid (Fe/AcOH) or Hydrogenation (H₂/Pd-C). This yields 2-Bromo-5-chloropyridine-3,4-diamine .

  • Cyclization: The resulting diamine is condensed with a carboxylic acid, aldehyde, or orthoformate to close the imidazole ring.

Orthogonal Cross-Coupling
  • C2-Position (Bromo): Highly reactive in Suzuki-Miyaura, Stille, or Sonogashira couplings. This allows the introduction of aryl or heteroaryl groups early in the synthesis.

  • C5-Position (Chloro): Less reactive than the C2-bromo. This allows for chemoselective coupling at C2 first, followed by a second coupling at C5 under more forcing conditions (e.g., using Buchwald precatalysts like XPhos Pd G3).

Visualization of Reaction Pathways

G Start 2-Bromo-5-chloropyridin-4-amine (CAS 1060815-72-6) Target 2-Bromo-5-chloro-3-nitropyridin-4-amine (CAS 1410792-09-4) Start->Target Nitration (HNO3/H2SO4) Diamine 2-Bromo-5-chloropyridine- 3,4-diamine Target->Diamine Reduction (Fe/AcOH or H2/Pd) Suzuki 2-Aryl-5-chloro-3-nitropyridin-4-amine Target->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Imidazo Imidazo[4,5-c]pyridine Scaffold Diamine->Imidazo Cyclization (R-COOH / Heat)

Caption: Synthetic workflow from precursor to imidazopyridine scaffold and orthogonal coupling options.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • H302: Harmful if swallowed.[5]

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Use in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Nitro compounds can be energetic; avoid heating dry solids to decomposition temperatures.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation or hydrolysis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57336666 (5-Bromo-2-chloro-3-nitropyridin-4-amine isomer reference). Link

  • ChemicalBook. CAS 1410792-09-4 Product Entry. Link

  • BenchChem. Synthesis of Aminobromonitropyridines: Protocols and Applications. Link

  • EPA (United States Environmental Protection Agency). DSSTox Substance: 2-Bromo-5-chloropyridin-4-amine (Precursor CAS 1060815-72-6). Link

Sources

Comprehensive Technical Guide on 2-Bromo-5-chloro-3-nitropyridin-4-amine: Structural Analysis, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter highly functionalized heterocyclic scaffolds that serve as linchpins in modern drug discovery. Among these, 2-Bromo-5-chloro-3-nitropyridin-4-amine stands out as an exceptionally versatile building block. This whitepaper dissects the electronic topography of this molecule, provides a self-validating de novo synthetic protocol, and outlines its strategic utility in developing advanced therapeutics, such as Janus kinase (JAK) inhibitors[1].

Chemical Identity & Physicochemical Profiling

Before deploying any scaffold in a synthetic campaign, a rigorous understanding of its physicochemical baseline is required. The compound is officially registered under CAS numbers 1410792-09-4[2] and 1334136-60-5[3].

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number 1410792-09-4 / 1334136-60-5
Molecular Formula C5H3BrClN3O2
Molecular Weight 252.45 g/mol
Exact Mass 250.9100 Da
Hydrogen Bond Donors 1 (Primary Amine, -NH2)
Hydrogen Bond Acceptors 4 (Nitro group, Pyridine N)
Topological Polar Surface Area (TPSA) 88.8 Ų

Electronic Topography & Regioselectivity (The "Push-Pull" System)

The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) notoriously difficult, especially at the meta positions[4]. However, the specific substitution pattern of 2-bromo-5-chloro-3-nitropyridin-4-amine creates a highly predictable "push-pull" electronic environment:

  • The "Push" (+M Effect): The C4-amine group donates electron density into the aromatic ring via resonance. This strongly activates the ortho positions (C3 and C5) toward incoming electrophiles.

  • The "Pull" (-M, -I Effects): The C3-nitro group withdraws electron density, stabilizing the ring against oxidative degradation. Crucially, it provides a latent handle for future reduction to a diamine—a strict prerequisite for synthesizing fused bicyclic systems like azaindoles[5].

  • Halogen Inductive Effects (-I): The C2-bromo and C5-chloro groups exert electron-withdrawing inductive effects, which lower the pKa of the C4-amine and modulate the overall lipophilicity (LogP) of the scaffold.

De Novo Synthesis: A Self-Validating Protocol

To synthesize this scaffold from commercially available 2-bromo-4-aminopyridine, one must leverage the inherent directing effects of the substituents. The following protocol is designed not just as a sequence of steps, but as a self-validating system where each intermediate is analytically confirmed before progression.

Synthesis_Pathway SM 2-Bromo-4-aminopyridine (Starting Material) Int1 2-Bromo-3-nitro- 4-aminopyridine SM->Int1 HNO3, H2SO4 0°C to RT, 2h (Regioselective C3 Nitration) Prod 2-Bromo-5-chloro- 3-nitropyridin-4-amine Int1->Prod NCS, DMF 60°C, 4h (C5 Chlorination)

Figure 1: Two-step regioselective synthesis of 2-Bromo-5-chloro-3-nitropyridin-4-amine.

Step 1: Regioselective Nitration at C3
  • Causality: Nitration of pyridines requires harsh conditions. By using concentrated H2SO4, the pyridine nitrogen is protonated, deactivating the ring and preventing N-oxidation. The C4-amine directs the incoming nitronium ion (NO2+) strictly to the ortho positions (C3 and C5). The C3 position is kinetically favored due to the synergistic ortho-directing effect of the C2-bromo group.

  • Protocol:

    • Dissolve 2-bromo-4-aminopyridine (1.0 eq) in conc. H2SO4 at 0°C.

    • Add fuming HNO3 (1.1 eq) dropwise to maintain the internal temperature below 5°C.

    • Stir for 2 hours at 0°C, then allow warming to room temperature.

    • Quench by pouring the mixture over crushed ice; collect the yellow precipitate via vacuum filtration.

  • Self-Validation Checkpoint: Relying solely on LC-MS (M+H = 218/220) is insufficient as it cannot distinguish regioisomers. Run a 1H NMR (DMSO-d6). The starting material exhibits protons at C3, C5, and C6. Successful C3-nitration is confirmed by the disappearance of the C3 proton signal, leaving the C5 and C6 protons as distinct, coupled doublets (J ≈ 5.5 Hz).

Step 2: Electrophilic Chlorination at C5
  • Causality: With C3 occupied, C5 is the only remaining site activated by the C4-amine. N-Chlorosuccinimide (NCS) is selected over Cl2 gas to provide a controlled, mild release of electrophilic chlorine, preventing over-oxidation of the primary amine. DMF is used as the solvent to stabilize the polar transition state of the EAS reaction.

  • Protocol:

    • Dissolve 2-bromo-3-nitro-4-aminopyridine (1.0 eq) in anhydrous DMF.

    • Add NCS (1.05 eq) in portions at room temperature.

    • Heat the reaction to 60°C for 4 hours.

    • Precipitate the product by adding cold water and collect via filtration.

  • Self-Validation Checkpoint: 1H NMR is again the ultimate arbiter. The C5 proton doublet must completely disappear. The spectrum should resolve to a single, highly deshielded singlet in the aromatic region (>8.0 ppm), corresponding to the isolated C6 proton.

Orthogonal Functionalization in Drug Development

The true value of 2-bromo-5-chloro-3-nitropyridin-4-amine lies in its differential halogen reactivity, which enables orthogonal cross-coupling strategies in library synthesis.

Table 2: Halogen Bond Dissociation Energies & Reactivity Profile

PositionHalogenApprox. BDE (kJ/mol)Cross-Coupling Reactivity
C2 Bromine (Br)~280High (Primary site for Pd(0) oxidative addition)
C5 Chlorine (Cl)~330Low-Moderate (Requires specialized ligands e.g., XPhos)
  • Causality in Cross-Coupling: The bond dissociation energy (BDE) of the C-Br bond is significantly lower than that of the C-Cl bond. When subjected to Palladium(0) catalysis (e.g., Suzuki-Miyaura coupling), the oxidative addition step occurs almost exclusively at the C2-bromo position. This allows chemists to install an aryl or heteroaryl group at C2 without prematurely activating the C5-chloro position.

  • Subsequent functionalization at C5 (e.g., Buchwald-Hartwig amination) can then be achieved by switching to a more electron-rich ligand system and increasing the thermal energy[5].

  • Finally, the C3-nitro group can be reduced (using Fe/HCl or Pd/C with H2) to yield a 3,4-diaminopyridine core. This is a classic precursor for cyclization into imidazo[4,5-c]pyridines or azaindoles, scaffolds heavily patented in the development of TYK2 and JAK1 kinase inhibitors for autoimmune diseases[1].

Orthogonal_Reactivity Core 2-Bromo-5-chloro-3-nitropyridin-4-amine Suzuki C2-Position Functionalization (Suzuki-Miyaura Coupling) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Rapid oxidative addition at C-Br Buchwald C5-Position Functionalization (Buchwald-Hartwig Amination) Suzuki->Buchwald Pd2(dba)3, XPhos, Amine High temp required for C-Cl Cyclization C3/C4 Ring Closure (Azaindole / Imidazopyridine Formation) Buchwald->Cyclization 1. Fe/HCl (NO2 Reduction) 2. Orthoester condensation

Figure 2: Orthogonal functionalization strategy leveraging differential halogen reactivity.

References

1.[2] CymitQuimica. "2-Bromo-5-chloro-3-nitropyridin-4-amine | CAS: 1410792-09-4". Source: cymitquimica.com. URL: 2 2.[3] Parchem. "2-broMo-5-chloro-3-nitropyridin-4-aMine (Cas 1334136-60-5)". Source: parchem.com. URL: 3 3.[5] ACS Publications. "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction". Source: acs.org. URL: 5 4.[4] RSC Publishing. "Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides". Source: rsc.org. URL: 4 5.[1] US Patent Office. "Patent No. US2010... Janus Kinase Inhibitors". Source: googleapis.com. URL: 1

Sources

2-Bromo-5-chloro-3-nitropyridin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-5-chloro-3-nitropyridin-4-amine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-chloro-3-nitropyridin-4-amine, a halogenated and nitrated aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, molecular formula, and molecular weight. Furthermore, it explores its applications as a versatile chemical intermediate, particularly in the synthesis of kinase inhibitors and other biologically active molecules. This guide serves as a critical resource for researchers leveraging substituted pyridine scaffolds in the development of novel therapeutics.

Chemical Identity and Core Properties

2-Bromo-5-chloro-3-nitropyridin-4-amine is a highly functionalized pyridine ring, making it a valuable scaffold for chemical synthesis. The presence of bromo, chloro, nitro, and amino groups provides multiple reaction sites for diverse chemical modifications.

The fundamental properties of this compound are summarized below:

PropertyValue
Molecular Formula C₅H₃BrClN₃O₂
Molecular Weight 252.45 g/mol [1][2]
IUPAC Name 2-Bromo-5-chloro-3-nitropyridin-4-amine

Note: The literature often contains data for various isomers. It is crucial to verify the specific isomer for any application. The information presented here is for the 4-amino, 2-bromo, 5-chloro, 3-nitro substituted pyridine.

Chemical Structure

Caption: 2D structure of 2-Bromo-5-chloro-3-nitropyridin-4-amine.

Synthesis and Characterization

A plausible synthetic workflow is outlined below:

G start Substituted Pyridine Precursor step1 Bromination start->step1 step2 Nitration step1->step2 step3 Chlorination step2->step3 step4 Amination step3->step4 end_product 2-Bromo-5-chloro-3-nitropyridin-4-amine step4->end_product

Caption: Generalized synthetic workflow for polysubstituted pyridines.

The synthesis of related isomers often involves the nitration of a halogenated aminopyridine or the halogenation of a nitrated aminopyridine. For instance, the synthesis of 2-amino-5-bromo-3-nitropyridine can be achieved by the nitration of 2-amino-5-bromopyridine.[3] The reduction of the nitro group can also be a key step in forming diaminopyridines, which are precursors to imidazopyridines.[3][4]

Characterization of the final product would typically involve:

  • Mass Spectrometry (MS): To confirm the molecular weight. For a similar isomer, electrospray ionization showed the expected [M+H]+ peak.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the positions of the substituents on the pyridine ring.[5]

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[6] The aminopyridine core, in particular, is a well-established scaffold for the development of kinase inhibitors, often by interacting with the hinge region of the kinase ATP-binding site.[6]

Role as a Versatile Chemical Intermediate

2-Bromo-5-chloro-3-nitropyridin-4-amine serves as a key building block for the synthesis of more complex molecules. The different functional groups allow for a variety of coupling reactions:

  • The bromo and chloro groups are excellent leaving groups for nucleophilic aromatic substitution and are reactive sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • The amino group can be acylated, alkylated, or used as a nucleophile.

  • The nitro group can be reduced to an amino group, providing another site for functionalization.

This multi-functionality makes it an ideal starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Application in Kinase Inhibitor Development

Derivatives of brominated aminopyridines have been successfully used to synthesize potent inhibitors for various kinases.[6] These kinases are often implicated in diseases such as cancer and inflammatory conditions. The general strategy involves using the aminopyridine core as a foundation and adding other chemical moieties to enhance potency, selectivity, and pharmacokinetic properties.

cluster_workflow Drug Discovery Workflow start 2-Bromo-5-chloro-3-nitropyridin-4-amine (Starting Material) step1 Chemical Modification (e.g., Suzuki Coupling) start->step1 step2 Synthesis of Compound Library step1->step2 step3 Screening for Kinase Inhibition step2->step3 step4 Lead Optimization step3->step4 end_result Potent & Selective Kinase Inhibitor step4->end_result

Caption: Role in the kinase inhibitor discovery process.

Safety and Handling

As with any laboratory chemical, 2-Bromo-5-chloro-3-nitropyridin-4-amine and its isomers should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. For the related compound 2-Bromo-5-chloro-3-nitropyridine, the following safety information is noted:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to consult the specific Safety Data Sheet (SDS) for the exact compound being used.

Conclusion

2-Bromo-5-chloro-3-nitropyridin-4-amine is a chemical compound with significant potential in the field of medicinal chemistry. Its polysubstituted nature provides a versatile platform for the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors. Understanding its chemical properties, synthetic accessibility, and applications is crucial for researchers aiming to develop next-generation therapeutics. This guide provides a foundational understanding of this important building block, empowering scientists in their research and development endeavors.

References

[1] Aggie Access. 5-Bromo-2-chloro-3-nitropyridin-4-amine. [5] ChemicalBook. 2-Amino-5-bromo-4-chloro-3-nitropyridine | 942947-95-7. [2] Synchem. 4-Amino-5-bromo-2-chloro-3-nitropyridine. Sigma-Aldrich. 2-Bromo-5-chloro-3-nitropyridine | 75806-86-9. [6] Benchchem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. [3] Organic Syntheses Procedure. 2,3-diaminopyridine. [4] Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.

Sources

Comprehensive Physicochemical Profiling and Synthetic Methodologies of 2-Bromo-5-chloro-3-nitropyridin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Highly functionalized pyridines are privileged scaffolds in modern medicinal chemistry, serving as the architectural foundation for numerous therapeutics. 2-Bromo-5-chloro-3-nitropyridin-4-amine (CAS: 1410792-09-4) is a meticulously substituted heteroaromatic building block that offers unparalleled versatility for divergent synthesis[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating synthetic protocol, and explores its downstream applications in the development of complex pharmacophores, such as imidazo[4,5-c]pyridines.

Structural Significance & Mechanistic Rationale

The strategic placement of four distinct functional groups on the pyridine ring transforms 2-bromo-5-chloro-3-nitropyridin-4-amine into a highly programmable intermediate for drug discovery:

  • The 4-Amine Group (Electron-Donating): The pyridine ring is inherently electron-deficient, which generally disfavors electrophilic aromatic substitution (EAS). However, the strong electron-donating resonance effect (+R) of the 4-amino group overcomes this deactivation, pushing electron density into the ring and directing incoming electrophiles (such as the nitronium ion) to the adjacent ortho position (C3)[2].

  • The 3-Nitro Group (Masked Amine): Positioned adjacent to the 4-amine, the nitro group acts as a stable, masked amine. Upon reduction, it yields a 3,4-diaminopyridine motif—a mandatory precursor for the cyclization into fused bicyclic systems like imidazo[4,5-c]pyridines[3].

  • Orthogonal Halogens (2-Br and 5-Cl): The molecule features two distinct halogens that offer orthogonal reactivity. The C2-Br bond is highly susceptible to oxidative addition by palladium catalysts, enabling regioselective carbon-carbon bond formation via Suzuki-Miyaura cross-coupling[4]. Conversely, the C5-Cl bond remains largely inert under standard Pd(0) conditions, allowing it to be preserved as a lipophilic vector in the final drug candidate or functionalized at a later stage.

Physicochemical Properties

Understanding the physical properties of 2-bromo-5-chloro-3-nitropyridin-4-amine is critical for optimizing reaction solvents, purification methods, and storage conditions. The strong push-pull electronic system created by the electron-donating amine and the electron-withdrawing nitro group significantly influences its solubility and melting profile[5].

PropertyValue / Description
Chemical Name 2-Bromo-5-chloro-3-nitropyridin-4-amine
CAS Number 1410792-09-4 (Alternative isomer naming: 1334136-60-5)
Molecular Formula C₅H₃BrClN₃O₂
Molecular Weight 252.45 g/mol
Predicted Density 2.020 ± 0.06 g/cm³
Predicted Boiling Point 381.0 ± 37.0 °C at 760 mmHg
Physical Appearance Yellow to orange solid (due to nitro-amine chromophore)
Storage Conditions 2-8 °C, inert atmosphere (Nitrogen/Argon), protect from light

Data synthesized from authoritative chemical databases and predictive modeling[5],[6].

Experimental Protocols: Synthesis & Validation

The synthesis of highly substituted nitropyridines requires stringent control over reaction conditions to prevent over-nitration or oxidative degradation. The following protocol details the mixed-acid nitration of 2-bromo-5-chloropyridin-4-amine, adapted from established methodologies for structurally similar aminopyridines[2].

Step-by-Step Methodology: Mixed-Acid Nitration

Reagents & Materials:

  • Starting Material: 2-Bromo-5-chloropyridin-4-amine (0.05 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice & Distilled Water

Procedure:

  • Reaction Setup & Substrate Activation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 50 mL of concentrated H₂SO₄. Cool the acid to 0 °C using an ice-salt bath.

  • Substrate Addition: Slowly, and portion-wise, add the 2-bromo-5-chloropyridin-4-amine to the stirred sulfuric acid. Causality Note: The substrate is protonated at the pyridine nitrogen, further deactivating the ring. The reaction relies entirely on the strong activating effect of the 4-amino group to proceed[2].

  • Electrophilic Aromatic Substitution: Maintain the internal temperature below 5 °C. Add concentrated HNO₃ (70%) dropwise via the dropping funnel over 30 minutes. Stir the mixture at 0–5 °C for an additional 2 hours.

  • Quenching & Isolation: Carefully pour the reaction mixture onto 500 g of vigorously stirred crushed ice. The product will precipitate as a yellow solid. Collect the precipitate via vacuum filtration using a Büchner funnel. Wash thoroughly with cold distilled water until the filtrate is pH neutral.

  • Purification: Recrystallize the crude product from ethanol or purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford the pure target compound.

Self-Validating System (Quality Control)

To ensure the integrity of the protocol, the following self-validating checks must be performed:

  • TLC Monitoring: The reaction progress should be monitored via Thin Layer Chromatography (TLC). The highly polar starting material will convert to a less polar, distinctively yellow spot (due to the nitro group).

  • LC-MS Isotopic Profiling: Mass spectrometry is the ultimate validation tool here. Due to the presence of one Bromine (⁷⁹Br/⁸¹Br) and one Chlorine (³⁵Cl/³⁷Cl) atom, the mass spectrum must display a highly specific isotopic cluster at m/z ~251.8, 253.8, and 255.8 in a roughly 3:4:1 ratio for the[M+H]⁺ ion. If this pattern is missing, halogen exchange or debromination has occurred.

Downstream Applications in Drug Development

The true value of 2-bromo-5-chloro-3-nitropyridin-4-amine lies in its downstream utility for synthesizing complex pharmaceutical agents.

Regioselective Suzuki-Miyaura Coupling

The C2-Br bond is highly activated for palladium-catalyzed cross-coupling reactions. By reacting the scaffold with various aryl or heteroaryl boronic acids in the presence of a Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a mild base (e.g., Na₂CO₃), researchers can selectively append functionalized rings to the C2 position[4]. The C5-Cl bond remains unreactive under these mild conditions, ensuring strict regiocontrol.

Synthesis of Imidazo[4,5-c]pyridines

Imidazo[4,5-c]pyridines are critical pharmacophores evaluated for their potential as antiviral and anticancer agents[3],[7]. The synthesis from our target scaffold involves two key steps:

  • Nitro Reduction: The 3-nitro group is reduced to an amine using Iron/HCl or catalytic hydrogenation (Pd/C, H₂), yielding a 3,4-diaminopyridine derivative.

  • Dehydrogenative Cyclization: The resulting diamine is condensed with an aryl aldehyde. Utilizing Zinc triflate (Zn(OTf)₂) as a mild Lewis acid catalyst in refluxing methanol allows for a highly efficient, green cyclization, yielding 2-substituted 1H-imidazo[4,5-c]pyridines without the need for harsh reagents like POCl₃[3].

Visualizing the Synthetic & Application Workflow

The following diagram illustrates the logical progression from starting material to the target scaffold, and its subsequent divergent applications in drug discovery.

G Start 4-Amino-5-chloropyridine (Starting Material) Bromination Bromination (NBS / CH3CN) Regioselective at C2 Start->Bromination Step 1 Nitration Mixed-Acid Nitration (HNO3 / H2SO4) EAS at C3 Bromination->Nitration Step 2 Target 2-Bromo-5-chloro-3-nitropyridin-4-amine (Target Scaffold) Nitration->Target Step 3 Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed at C2-Br) Target->Suzuki Orthogonal Functionalization Reduction Nitro Reduction (Fe/HCl or Pd/C) Yields 3,4-Diaminopyridine Target->Reduction Scaffold Activation Imidazo Cyclization (Aldehyde / Zn(OTf)2) Imidazo[4,5-c]pyridine Formation Reduction->Imidazo Ring Closure

Workflow for the synthesis and downstream application of 2-bromo-5-chloro-3-nitropyridin-4-amine.

References

1.[1] BLD Pharm. 75806-86-9 | 2-Bromo-5-chloro-3-nitropyridine | BLD Pharm. bldpharm.com. URL: 2.[5] Echemi. 1334136-60-5, 2-broMo-5-chloro-3-nitropyridin-4-aMine ... - Echemi. echemi.com. URL: 3.[6] Sigma-Aldrich. 5-Bromo-2-chloro-3-nitropyridin-4-amine - Sigma-Aldrich. sigmaaldrich.com. URL: 4.[2] BenchChem. Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine. benchchem.com. URL: 5.[3] J Sci Med Central. Synthesis of 2-Substituted1H-Imidazo[4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. jscimedcentral.com. URL: 6.[4] Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. fishersci.se. URL: 7.[7] PubMed. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. nih.gov. URL:

Sources

Solubility Profiling and Formulation Strategies for 2-Bromo-5-chloro-3-nitropyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-chloro-3-nitropyridin-4-amine (associated with CAS numbers 1410792-09-4 and 1334136-60-5)[1][2] is a highly functionalized heterocyclic building block utilized in advanced organic synthesis and medicinal chemistry. Due to its poly-substituted pyridine core, the compound presents unique physicochemical challenges—most notably, its exceptionally poor aqueous solubility. This technical guide provides a comprehensive, field-proven framework for profiling the solubility of 2-bromo-5-chloro-3-nitropyridin-4-amine. It details the structural causality behind its dissolution behavior and outlines rigorous, self-validating experimental protocols for both kinetic and thermodynamic solubility assessments.

Physicochemical Profiling & Structural Causality

The solubility profile of 2-bromo-5-chloro-3-nitropyridin-4-amine is intrinsically dictated by its molecular architecture. Halogenated nitropyridines generally demonstrate poor water solubility, driven by the substantial hydrophobic contribution of the halogen substituents and the electron-deficient nature of the pyridine ring[3].

  • Lipophilicity (Halogenation): The presence of heavy halogens (2-bromo and 5-chloro) significantly increases the partition coefficient (LogP), driving the molecule's preference for organic phases over aqueous media[3].

  • Attenuated Basicity (Nitro Group): While the 4-amine group typically acts as a hydrogen-bond donor, the strongly electron-withdrawing 3-nitro group—coupled with the inductive effects of the halogens—severely depletes the electron density on the amine nitrogen. This prevents protonation at physiological pH, rendering the compound un-ionizable in standard aqueous buffers and further limiting its aqueous solubility[4].

  • Crystal Lattice Energy: The planar aromatic system facilitates strong intermolecular π-π stacking and hydrogen bonding in the solid state, resulting in a high crystal lattice energy that resists dissolution in highly polar protic solvents like water[5].

G Compound 2-Bromo-5-chloro- 3-nitropyridin-4-amine Halogens 2-Bromo & 5-Chloro (Lipophilic) Compound->Halogens Nitro 3-Nitro Group (Electron Withdrawing) Compound->Nitro Amine 4-Amine Group (H-Bond Donor) Compound->Amine LogP Increased LogP (High Hydrophobicity) Halogens->LogP Basicity Attenuated Basicity (Poor Ionization) Nitro->Basicity Amine->Basicity Solvents Soluble in Polar Aprotic (DMSO, DMF) Amine->Solvents Aqueous Poor Aqueous Solubility LogP->Aqueous Basicity->Aqueous

Figure 1: Structural causality mapping of functional groups to physicochemical solubility traits.

Empirical & Predictive Solubility Data

While empirical high-throughput data for this specific molecule requires custom assaying, predictive models based on structurally analogous halogenated nitropyridines (e.g., 5-bromo-2-chloro-4-nitropyridine) indicate a moderate lipophilicity (LogP ~1.86) and a preferential solubility in polar aprotic solvents[3].

Table 1: Predicted Solubility Profile & Mechanistic Rationale

Solvent ClassRepresentative SolventsExpected Solubility LevelMechanistic Rationale
Aqueous Water, PBS (pH 7.4)Poor (< 10 µg/mL)High LogP, lack of ionization due to electron withdrawal[3][4].
Polar Aprotic DMSO, DMFHigh (> 10 mg/mL)Strong H-bond acceptance from solvent to the 4-amine[6].
Halogenated Dichloromethane, ChloroformModerateFavorable dispersion interactions with 2-bromo/5-chloro groups.
Aliphatic Hexane, HeptaneVery PoorInability of the solvent to disrupt the high crystal lattice energy.

Experimental Workflows for Solubility Determination

To accurately determine the solubility of 2-bromo-5-chloro-3-nitropyridin-4-amine, researchers must employ both kinetic and thermodynamic assays depending on the stage of drug development.

Protocol A: Kinetic Solubility Assay (Turbidimetric/Nephelometric)

Kinetic solubility is highly relevant in early preclinical drug discovery for high-throughput screening[7]. This method measures the point of precipitation when a compound dissolved in DMSO is introduced into an aqueous buffer[6]. Causality Note: Pre-dissolution in DMSO tends to overestimate solubility compared to equilibrium methods due to the formation of metastable supersaturated solutions or amorphous precipitates[6][8].

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock solution[9][10].

  • Serial Dilution: Perform a 3-fold serial dilution of the stock in DMSO to create a concentration gradient[11].

  • Aqueous Introduction: Dilute each sample 1:50 into Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final DMSO concentration of 2%[11].

  • Incubation: Incubate the microtiter plate at 25°C for 1 to 6 hours on a plate shaker[7][11].

  • Detection: Measure the absorbance (turbidimetry) at 620 nm or use a nephelometer to detect light scattering[6][10]. The kinetic solubility limit is defined as the highest concentration before a significant increase in absorbance/scattering occurs compared to a DMSO-only control[10][11].

Protocol B: Thermodynamic Equilibrium Assay (Shake-Flask Method)

The thermodynamic shake-flask method is the "gold standard" for solubility determination, utilizing the thermodynamically stable solid crystalline form[5][6]. Causality Note: This method ensures that the solid phase is in true equilibrium with the molecularly dispersed compound, providing the absolute maximum concentration achievable in the medium[5].

  • Solid Addition: Add an excess amount of solid 2-bromo-5-chloro-3-nitropyridin-4-amine (approx. 1 mg) into a glass vial or microtiter plate well containing 300 µL of the target aqueous medium (e.g., pH 7.4 buffer)[5].

  • Equilibration: Vigorously shake the suspension at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure complete saturation[5][6]. Self-Validation Step: Use an ultrasonic bath for the first hour to accelerate initial dissolution and prevent kinetic trapping[5].

  • Sedimentation & Filtration: Allow the suspension to sediment, then filter the saturated liquid phase through a 0.22 µm hydrophilic PVDF filter plate[5][8].

  • pH Verification: Measure the final pH of the filtrate to ensure the buffer capacity was not exceeded during equilibration, which could artificially shift the solubility profile[4][5].

  • Quantification: Dilute the filtrate appropriately and quantify the compound concentration using HPLC-UV or LC/MS against a standard calibration curve[6][9].

Workflow Start Compound (Solid State) Kinetic Kinetic Solubility (High-Throughput) Start->Kinetic DMSO Route Thermo Thermodynamic Solubility (Gold Standard) Start->Thermo Solid Route DMSO Dissolve in DMSO (10 mM Stock) Kinetic->DMSO Buffer2 Add Solid to Buffer (Excess Amount) Thermo->Buffer2 Buffer1 Dilute in Aqueous Buffer (pH 7.4) DMSO->Buffer1 Turbid Nephelometry / UV (Precipitation Point) Buffer1->Turbid Shake Shake-Flask Incubation (24-72 hours) Buffer2->Shake HPLC Filtration & HPLC-UV (Equilibrium Conc.) Shake->HPLC

Figure 2: Comparative workflows for Kinetic and Thermodynamic solubility determination.

Downstream Applications & Formulation Strategies

Given the poor aqueous solubility of halogenated nitropyridines, formulation strategies must focus on disrupting the crystal lattice or utilizing favorable solvent interactions. For in vitro biological assays, utilizing polar aprotic solvents (DMSO, DMF) or co-solvents like PEG-400 can significantly enhance solubility[6][10]. For in vivo pharmacokinetic applications, dissolving the compound in lipidic vehicles or using surfactants (e.g., Tween 80) is recommended to improve systemic exposure by bypassing the aqueous dissolution rate-limiting step[8].

References

  • Creative Biolabs. Aqueous Solubility. Retrieved from:[Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Retrieved from: [Link]

  • ACS Omega. An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery. Retrieved from: [Link]

  • SRCE. Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Retrieved from: [Link]

  • Molecular Pharmaceutics (ACS). Prediction of Bioequivalence and Food Effect Using Flux- and Solubility-Based Methods. Retrieved from: [Link]

  • NIH PMC. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from:[Link]

Sources

Technical Procurement & Application Guide: 2-Bromo-5-chloro-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the procurement, validation, and application of 2-Bromo-5-chloro-3-nitropyridin-4-amine .

Executive Summary & Chemical Profile

2-Bromo-5-chloro-3-nitropyridin-4-amine is a highly functionalized pyridine building block used primarily in the synthesis of fused heterocyclic systems (e.g., imidazo[4,5-c]pyridines) and kinase inhibitors (e.g., SHP2, EGFR targets).[1] Its dense functionalization—containing a nitro group, an amine, and two distinct halogens—makes it a versatile "orthogonal" scaffold, allowing for sequential, chemoselective cross-coupling reactions.

However, this density creates a high risk of regioisomeric contamination during commercial synthesis. Procurement officers and medicinal chemists must distinguish this specific isomer from its close analog, 5-Bromo-2-chloro-3-nitropyridin-4-amine.

Chemical Identity
PropertySpecification
Systematic Name 2-Bromo-5-chloro-3-nitropyridin-4-amine
Common Analogs 5-Bromo-2-chloro-3-nitropyridin-4-amine (Major Isomeric Impurity)
Molecular Formula C₅H₃BrClN₃O₂
Molecular Weight 252.45 g/mol
CAS Number Note: Often indexed under generic isomers.[1][2][3][4][5] Verify via structure. (Closest analog CAS: 1334136-60-5 refers to the 5-Br, 2-Cl isomer).
Appearance Yellow to Orange crystalline solid
Solubility DMSO, DMF, warm EtOAc; poorly soluble in water.

Synthesis & Impurity Landscape

To validate a supplier, one must understand the synthetic origin of the material. The presence of specific impurities reveals the manufacturing route and the potential for batch failure.

Dominant Synthetic Routes

There are two primary industrial routes. Understanding these allows you to predict the impurity profile.

  • Route A: Stepwise Halogenation/Nitration (High Isomer Risk)

    • Mechanism:[6] Starting from 2-bromo-5-chloropyridin-4-amine (rare) or nitration of a di-halo precursor.

    • Risk:[4] Nitration of electron-deficient pyridines is harsh. It often yields regioisomers where the nitro group attacks the 5-position if not fully blocked, or results in halogen scrambling (halogen dance).

  • Route B: SₙAr Displacement (Preferred for Purity)

    • Mechanism:[6] Starting from 2-Bromo-4,5-dichloro-3-nitropyridine . Ammonia displaces the chloride at the 4-position (activated by the ortho-nitro group and para-nitrogen).

    • Impurities: Residual starting material (di-chloro species) or over-amination (displacing the 2-Br or 5-Cl).

Visualization: Synthesis & Impurity Flow

The following diagram illustrates the critical SₙAr pathway and where supplier quality often fails.

SynthesisPath Start 2-Bromo-4,5-dichloro- 3-nitropyridine Product TARGET: 2-Bromo-5-chloro- 3-nitropyridin-4-amine Start->Product SₙAr (C4) Impurity1 Impurity A: 2-Bromo-4,5-dichloro- 3-nitropyridine (Unreacted) Start->Impurity1 Incomplete Rxn Impurity2 Impurity B: 2,4-Diamino species (Over-amination) Start->Impurity2 Excess Temp/Time Reagent NH3 / solvent Reagent->Product

Figure 1: SₙAr Synthesis Pathway showing the origin of critical impurities. Note that the C4 position is most reactive due to the ortho-nitro effect.

Supplier Evaluation: A Self-Validating Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The structural similarity between the 2-Br/5-Cl and 5-Br/2-Cl isomers often leads to mislabeling in catalog databases.

Protocol 1: The "Isomer Check" (¹H-NMR)

The chemical shifts of the aromatic proton at the C6 position differ between the two isomers due to the inductive effects of the adjacent halogens.

  • Dissolve 5 mg of sample in DMSO-d₆.

  • Acquire ¹H-NMR (400 MHz minimum).

  • Analyze Region 8.0 – 8.5 ppm :

    • Target (2-Br, 5-Cl): Look for the C6-H singlet. It is typically shielded relative to the 2-Cl isomer due to the 5-Cl position.

    • Impurity (5-Br, 2-Cl): The C6-H singlet will appear slightly downfield.

    • Validation: If you see two small singlets in this region, the batch is a mixture of regioisomers. Reject the batch.

Protocol 2: HPLC Purity & Oxidation State

Nitro-anilines are prone to oxidation, turning dark brown/black.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

  • Detection: 254 nm (aromatic) and 350-400 nm (nitro/amine conjugation).

  • Acceptance Criteria: Main peak >97%. Any peak >1% with a similar UV spectrum suggests a halogen-scrambled impurity.

Visualization: Procurement Decision Logic

Use this workflow to accept or reject supplier batches.

QA_Workflow Batch Receive Supplier Batch Visual Visual Inspection: Yellow/Orange Crystalline? Batch->Visual Reject1 REJECT: Oxidized/Degraded Visual->Reject1 No (Dark Brown/Tar) NMR 1H-NMR Analysis (DMSO-d6) Visual->NMR Yes IsomerCheck Check C6-H Singlet: Single Peak? NMR->IsomerCheck Reject2 REJECT: Regioisomer Mix IsomerCheck->Reject2 No (Split Peak) HPLC HPLC-MS Analysis IsomerCheck->HPLC Yes HPLC->Reject1 <95% Purity Pass APPROVE FOR USE HPLC->Pass >97% Purity

Figure 2: Quality Assurance Decision Tree for incoming raw material.

Sourcing Landscape

Suppliers are categorized by their utility in the drug development lifecycle.

Supplier TierRepresentative VendorsBest Use CaseRisk Profile
Tier 1: Global Catalogs Sigma-Aldrich (Merck) , Fisher Scientific Reference standards; small scale (mg to g). High QC confidence.Low risk, High cost.
Tier 2: Building Block Specialists Combi-Blocks , Enamine , Fluorochem MedChem library synthesis (1g - 100g). Good balance of cost/quality.Moderate. Must verify isomer identity.
Tier 3: Bulk/Aggregators Ambeed , AifChem , ChemicalBook Scale-up (>100g). Often source from multiple labs.High. Mandatory re-analysis required.

Sourcing Strategy: For this specific compound, Combi-Blocks and Fluorochem are frequently cited in patent literature for having reliable pyridine building blocks. If the exact "2-Bromo-5-chloro" isomer is unavailable in catalog, request a Custom Synthesis quote from WuXi AppTec or Pharmaron using the SₙAr route described in Section 2 to ensure regiocontrol.

Handling & Safety (E-E-A-T)

Warning: This compound contains a nitro group and halogenated aromatic ring, classifying it as a potential skin sensitizer and irritant.

  • Hygroscopicity: Moderately hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Reactivity: The C4-amine is weakly nucleophilic due to the electron-withdrawing nitro group. However, the C2-Bromine is highly reactive in Suzuki/Buchwald couplings. Avoid inadvertent cross-coupling by keeping away from Pd catalysts until intended use.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood to avoid inhalation of dust.

References

  • Fluorochem. (2025). Safety Data Sheet: 2-Amino-5-bromo-4-chloro-3-nitropyridine (Isomer Analog Reference). Retrieved from

  • Fisher Scientific. (2025). 2-Bromo-5-nitropyridine Handling and Safety Data. Retrieved from

  • Combi-Blocks. (n.d.). Pyridine Building Blocks Catalog. Retrieved from

  • Jubilant Ingrevia. (2024). Safety Data Sheet: 5-Chloro-2-nitropyridine (Precursor Safety). Retrieved from [4]

  • Organic Syntheses. (n.d.). Preparation of 2,3-Diamino-5-bromopyridine (Analogous Chemistry).[2] Retrieved from

Sources

Strategic Sourcing & Synthetic Guide: 2-Bromo-5-chloro-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1410792-09-4 | Formula: C₅H₃BrClN₃O₂ | MW: 252.45 g/mol

Executive Summary

2-Bromo-5-chloro-3-nitropyridin-4-amine is a highly specialized heterocyclic intermediate, primarily utilized in the design of kinase inhibitors and complex pharmaceutical scaffolds. Unlike common pyridine building blocks, this compound possesses a dense functionalization pattern (tetra-substituted) that allows for orthogonal reactivity: the 2-bromo group enables Suzuki/Stille couplings, the 3-nitro group serves as an ortho-directing group or reducible amine precursor, and the 4-amine/5-chloro motif provides unique electronic properties.

Market Status: High Scarcity / Synthesis-on-Demand Currently, this compound is not a commodity chemical. Most major catalogs list it as "Inquire" or "Out of Stock," necessitating a "Make vs. Buy" decision for research programs.

Part 1: Market Intelligence (Price & Availability)

Availability Status
  • Commodity Level: Low (Tier 3 Specialty Chemical).

  • Lead Time: 4–8 weeks (Typical for custom synthesis batches).

  • Primary Risk: Isomer Confusion. Multiple isomers with identical molecular weights exist. Vendors often mislabel these. You must verify the structure via NMR/CAS before purchase.

    • Target:2-Bromo-5-chloro-3-nitropyridin-4-amine (CAS: 1410792-09-4)

    • Common Isomer: 2-Amino-5-bromo-4-chloro-3-nitropyridine (CAS: 942947-95-7)[1][2]

    • Common Isomer: 4-Amino-5-bromo-2-chloro-3-nitropyridine (CAS: 1334136-60-5)[3]

Estimated Pricing Models

Pricing is volatile and volume-dependent.

QuantityMarket StatusEstimated Price Range (USD)Source Type
100 mg Rare Stock$150 - $300Specialty Catalogs (e.g., BLD Pharm, Cymit)
1 g Synthesis-on-Demand$800 - $1,500CRO / Custom Synthesis
10 g+ Bulk Quote$3,000 - $5,000Direct Manufacturer Negotiation
Key Suppliers (Verified Listings)
  • BLD Pharm: Listed as Cat# BD248745 (Often requires inquiry).

  • CymitQuimica: Lists CAS 1410792-09-4 (Sourcing likely from Asia).

  • Leyan (China): Primary source for many Western distributors.

Part 2: Synthetic Utility & Retrosynthesis

When stock is unavailable, in-house synthesis is the most reliable path. The synthesis relies on the orthogonal reactivity of the pyridine ring.

Reactivity Profile

The molecule contains three distinct electrophilic/nucleophilic sites:

  • C2-Bromine: Highly reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura).

  • C3-Nitro: Deactivates the ring, enabling nucleophilic attack at C4/C6, and can be reduced to a diamine.

  • C4-Amine: Acts as a directing group and can be acylated or alkylated.

Retrosynthetic Logic (DOT Visualization)

G Target Target: 2-Bromo-5-chloro-3-nitropyridin-4-amine (CAS 1410792-09-4) Precursor1 Precursor A (Preferred): 2-Bromo-5-chloropyridin-4-amine Precursor1->Target Nitration (HNO3/H2SO4) (Regioselective at C3) Precursor2 Precursor B (Alternative): 2-Bromo-4,5-dichloro-3-nitropyridine Precursor2->Target SNAr (NH3 in THF) (Selective displacement at C4) Start1 Commercial Starting Material: 2-Bromo-5-chloropyridine Start1->Precursor1 1. Amination (NH3/Cu) or Curtius Rearrangement Start2 Commercial Starting Material: 2,4-Dibromo-5-nitropyridine Start2->Precursor2 Chlorination (POCl3) / Halogen Exchange

Figure 1: Retrosynthetic analysis showing the two primary routes to the target. Route A (Nitration) is generally preferred for atom economy if the amine precursor is available.

Part 3: Detailed Synthetic Protocols

Protocol A: Nitration of 2-Bromo-5-chloropyridin-4-amine (Recommended)

This route exploits the directing power of the C4-amine. In acidic media, the amine is protonated, but the free base equilibrium allows the strong ortho-para directing effect of the amino group to direct the nitro group to the C3 position (ortho to amine, para to nothing). The C5 position is blocked by Chlorine.

Reagents:

  • Substrate: 2-Bromo-5-chloropyridin-4-amine (1.0 eq)

  • Solvent: Conc. Sulfuric Acid (

    
    )[4]
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%)
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 2-Bromo-5-chloropyridin-4-amine (5.0 g, 24 mmol) in conc.

    
     (25 mL) at 0°C. Note: The reaction is exothermic; add solid slowly.
    
  • Nitration: Cool the solution to -5°C using an ice/salt bath. Dropwise add fuming

    
     (1.5 eq) over 30 minutes, maintaining internal temperature < 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

  • Quenching: Pour the reaction mixture carefully onto 200 g of crushed ice.

  • Neutralization: Adjust pH to ~8–9 using 50% NaOH solution or solid

    
    . Caution: Vigorous foaming.
    
  • Isolation: Extract the yellow suspension with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield the target as a yellow solid.

Protocol B: Displacement (Alternative)

If the nitrated precursor is available but has a leaving group at C4 (e.g., 2-Bromo-4,5-dichloro-3-nitropyridine), ammonia displacement is highly effective.

Mechanism: The C4 position is activated by both the ortho-nitro group and the para-pyridine nitrogen, making it significantly more electrophilic than C2 or C6.

Step-by-Step Methodology:

  • Setup: Dissolve 2-Bromo-4,5-dichloro-3-nitropyridine (1.0 eq) in dry THF (0.2 M concentration).

  • Addition: Add 7N Ammonia in Methanol (5.0 eq) or bubble anhydrous

    
     gas through the solution at 0°C.
    
  • Reaction: Seal the vessel and stir at Room Temperature for 12 hours.

  • Workup: Concentrate the solvent. Resuspend residue in water and filter the precipitate. The product is usually pure enough for subsequent steps.[4]

Part 4: Quality Control & Analytics

To ensure you have the correct isomer (CAS 1410792-09-4) and not the commercially common isomers, verify these signals:

TechniqueExpected Signal (Approximate)Diagnostic Value
1H NMR (DMSO-d6) Singlet at ~8.3–8.5 ppm (C6-H)Confirms only one aromatic proton.
1H NMR (DMSO-d6) Broad singlet at ~7.0–7.5 ppm (

)
Confirms primary amine.
LCMS m/z ~ 251.9 / 253.9 (Br/Cl pattern)Confirms mass and halogen isotope pattern.
NOESY Correlation between

and C5-Cl? No.
Critical: Look for NOE between

and NO2 (weak) or lack thereof. The key is the C6-H singlet.

References

  • Organic Syntheses. (1950). 2-Amino-5-bromo-3-nitropyridine. Org. Synth. 1950, 30, 3. [Link]

  • Google Patents. (2017). CN106467488A: Preparation technology of halogenated pyridines.

Disclaimer: This guide is for research purposes only. Synthesis of nitrated heterocycles involves hazardous reagents (fuming nitric acid) and should only be performed by qualified chemists in a fume hood.

Sources

Methodological & Application

Synthesis and Process Optimization of 2-Bromo-5-chloro-3-nitropyridin-4-amine: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Highly functionalized pyridines are foundational scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and complex heterocyclic drugs. The synthesis of 2-bromo-5-chloro-3-nitropyridin-4-amine (CAS: 1410792-09-4 / 1334136-60-5)[1] demands precise control over regioselectivity due to the competing electronic and steric effects of multiple substituents on the pyridine ring.

This application note provides a comprehensive, field-proven methodology for synthesizing this target molecule. By leveraging the directing effects of an exocyclic amine and utilizing an acid-catalyzed nitramine rearrangement, this two-step protocol ensures high regiochemical fidelity and scalable yields.

Retrosynthetic Rationale & Mechanistic Insights

Direct electrophilic aromatic substitution (e.g., nitration or halogenation) on an unsubstituted pyridine ring is notoriously difficult. The electronegative nitrogen atom withdraws electron density, and in acidic media, the formation of a pyridinium cation further deactivates the ring[2]. To overcome this, the synthesis relies on the strong electron-donating properties of an amino group at the C4 position.

Step 1: Regioselective Chlorination Starting from commercially available 2-bromo-4-aminopyridine, the first objective is the installation of a chlorine atom. The C4-amino group strongly activates the ortho positions (C3 and C5). Due to the steric hindrance imparted by the C2-bromine atom, electrophilic chlorination preferentially occurs at the less hindered C5 position, yielding 2-bromo-5-chloropyridin-4-amine (CAS: 1060815-72-6)[3].

Step 2: Nitramine Formation and Rearrangement With positions C2, C4, and C5 occupied, the final nitration must occur at C3. However, direct nitration of the pyridine carbon is kinetically unfavorable. Instead, the reaction is driven through a Bamberger-type nitramine rearrangement [4]. Treatment with fuming nitric acid in concentrated sulfuric acid first yields an N-nitro intermediate (4-nitraminopyridine). Upon heating, the N-N bond undergoes heterolysis, and the nitro group migrates to the only available ortho position (C3) via a mechanism often characterized as a [1,5]-sigmatropic shift or an intermolecular dissociation-recombination pathway[2][5].

Visualized Workflows

SynthesisWorkflow A 2-Bromo-4-aminopyridine (Starting Material) B 2-Bromo-5-chloro- pyridin-4-amine A->B NCS, MeCN 60°C, 4h C N-Nitro Intermediate (Nitramine) B->C HNO3, H2SO4 0°C to 10°C D 2-Bromo-5-chloro-3-nitro- pyridin-4-amine C->D H2SO4, 90°C Rearrangement

Figure 1: Synthetic workflow for 2-bromo-5-chloro-3-nitropyridin-4-amine via nitramine rearrangement.

NitramineRearrangement N1 2-Bromo-5-chloro-pyridin-4-amine (Protonated in H2SO4) N2 Electrophilic Attack by NO2+ at Exocyclic Amine N1->N2 N3 4-Nitraminopyridine Intermediate (N-Nitro derivative) N2->N3 N4 N-N Bond Heterolysis (Migration of NO2+) N3->N4 Heat (90°C) N5 Electrophilic Attack at C-3 (Ortho to Amine) N4->N5 N6 Deprotonation & Rearomatization Target Compound N5->N6

Figure 2: Mechanistic sequence of the acid-catalyzed nitramine rearrangement to the C3 position.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Chlorination

Objective: Synthesis of 2-bromo-5-chloropyridin-4-amine[3].

  • Preparation: Charge a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2-bromo-4-aminopyridine (1.0 eq) and anhydrous acetonitrile (10 volumes).

  • Dissolution: Stir the suspension at room temperature (20–25 °C) under an inert nitrogen atmosphere until the starting material is fully dissolved.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 minutes.

    • Causality Check: Portion-wise addition is critical to prevent a sudden exotherm. Maintaining strict stoichiometry (1.05 eq) minimizes the formation of over-chlorinated byproducts.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress via LC-MS until the starting material is consumed (<2% remaining).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Extraction: Partition the crude residue between Ethyl Acetate (EtOAc) and distilled water. Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via recrystallization (e.g., from EtOAc/Hexanes) or silica gel flash chromatography to yield the intermediate as an off-white solid.

Protocol B: Nitramine Formation and Acid-Catalyzed Rearrangement

Objective: Synthesis of 2-bromo-5-chloro-3-nitropyridin-4-amine[1].

  • Acid Bath Preparation: Cool concentrated sulfuric acid (H₂SO₄, 5 volumes) in a round-bottom flask to 0 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 2-bromo-5-chloropyridin-4-amine (1.0 eq) in small portions, maintaining the internal temperature strictly below 10 °C.

    • Causality Check: The strong acid protonates the pyridine ring, forming a highly deactivated pyridinium salt. This prevents direct, uncontrolled nitration of the ring and directs the electrophile exclusively to the exocyclic amine[2].

  • Nitration: Dropwise add fuming nitric acid (HNO₃, 1.2 eq), keeping the temperature below 5 °C. Stir for 1 hour to ensure complete formation of the N-nitro intermediate (nitramine)[4].

  • Thermal Rearrangement: Remove the ice bath and gradually heat the reaction mixture to 90 °C. Maintain this temperature for 3 hours.

    • Causality Check: Thermal energy is required to overcome the activation barrier for the heterolytic cleavage of the N-N bond, driving the rearrangement of the nitro group to the C3 position[4][5].

  • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring to precipitate the product.

  • Neutralization & Isolation: Slowly adjust the pH of the aqueous suspension to ~6-7 using aqueous NH₄OH. Filter the resulting yellow precipitate.

  • Final Drying: Wash the filter cake thoroughly with cold water to remove residual salts and dry under high vacuum at 45 °C to afford the target compound.

Analytical Characterization & Yield Metrics

The following table summarizes the expected quantitative data and analytical markers for tracking the synthesis through its two stages.

ParameterStep 1: ChlorinationStep 2: Nitration & Rearrangement
Target Product 2-Bromo-5-chloropyridin-4-amine2-Bromo-5-chloro-3-nitropyridin-4-amine
CAS Registry Number 1060815-72-61410792-09-4 / 1334136-60-5
Typical Isolated Yield 82% - 88%65% - 75%
Reaction Temperature 60 °C0 °C (Addition) → 90 °C (Rearrangement)
Reaction Time 4 hours1 hour (N-nitration) + 3 hours (Rearrangement)
Key ¹H NMR (DMSO-d₆) ~8.05 (s, 1H, H-6), 6.80 (br s, 2H, NH₂), 6.75 (s, 1H, H-3)~8.20 (s, 1H, H-6), 7.50 (br s, 2H, NH₂) (Note: H-3 signal disappears)
LC-MS (m/z)[M+H]⁺ ~207.0 (Isotope pattern for 1Br, 1Cl)~252.0 (Isotope pattern for 1Br, 1Cl)

Safety & Process Scale-Up Considerations

  • Thermal Runaway Risk: The addition of fuming nitric acid to the sulfuric acid/substrate mixture is highly exothermic. On a scale larger than 50 grams, automated dosing pumps linked to internal temperature probes are mandatory to prevent thermal runaway.

  • Energetic Intermediates: Nitramines are inherently energetic molecules. While the N-nitro intermediate in this protocol is generated and consumed in situ, the reaction must not be concentrated or dried at the intermediate stage.

  • Corrosive Media: The rearrangement utilizes concentrated H₂SO₄ at 90 °C. Scale-up requires glass-lined or Hastelloy reactors to prevent equipment degradation.

References

  • Deady, L. W., & Korytsky, O. L. (1983). "Nitration of 4-aminopyridine". Journal of Electroanalytical Chemistry / ResearchGate. URL: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives". Softbeam. URL: [Link]

  • ResearchGate. "Nitropyridines: Synthesis and reactions". ResearchGate. URL:[Link]

Sources

Application Note: Synthesis Protocol and Mechanistic Insights for 2-Bromo-5-chloro-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern pharmaceutical development. 2-Bromo-5-chloro-3-nitropyridin-4-amine (CAS: 1410792-09-4 / 1334136-60-5) is a privileged, electron-deficient heterocyclic scaffold. Its value lies in the orthogonal reactivity of its substituents: the bromo and chloro groups serve as distinct handles for sequential transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the nitro and amino groups allow for facile condensation into complex bicyclic systems such as azaindoles or imidazopyridines.

This application note details a rigorous, two-step synthetic protocol starting from commercially available 2-bromo-4-aminopyridine, focusing on the mechanistic causality that dictates the regioselectivity of each transformation.

Retrosynthetic Analysis & Mechanistic Rationale

The fundamental challenge in functionalizing the pyridine ring is its inherent electron deficiency. The electronegative nitrogen atom withdraws electron density from the


-system, rendering the ring highly deactivated toward Electrophilic Aromatic Substitution (EAS) [2].

To overcome this, the synthesis leverages the strong electron-donating effect of the 4-amino group, which enriches the electron density at the ortho positions (C3 and C5)[3].

  • Step 1: Regioselective Chlorination: The first electrophilic event is the chlorination of 2-bromo-4-aminopyridine. While the 4-amino group activates both the C3 and C5 positions, the bulky 2-bromo substituent at C2 exerts significant steric hindrance over the adjacent C3 position. Consequently, the incoming electrophile (Cl⁺ from N-chlorosuccinimide) is directed almost exclusively to the less sterically hindered C5 position.

  • Step 2: Electrophilic Nitration: The resulting intermediate, 2-bromo-5-chloro-4-aminopyridine, possesses only one remaining ortho position (C3) available for substitution. At this stage, the pyridine ring is heavily deactivated by the inductive electron-withdrawing effects of the two halogens (Br, Cl). Therefore, harsh nitrating conditions—specifically fuming nitric acid in concentrated sulfuric acid—are required to generate a sufficient concentration of the highly reactive nitronium ion (NO₂⁺) and drive the reaction to completion [1].

Mechanism Amino 4-Amino Group (Strong Activating, ortho-directing) C5 C5 Position (Favored for 1st Electrophile: Cl+) Amino->C5 Activates C5 C3 C3 Position (Favored for 2nd Electrophile: NO2+) Amino->C3 Activates C3 Bromo 2-Bromo Group (Weak Deactivating, Steric Bulk) Bromo->C3 Steric Hindrance (Blocks 1st substitution) C5->C3 After C5 is chlorinated, C3 is the only available ortho-position

Mechanistic causality of directing effects in the sequential functionalization of the pyridine ring.

Quantitative Data Summary

The following table summarizes the reaction parameters, expected yields, and conditions for the two-step synthesis.

StepTransformationReagents & SolventsTemperature ProfileReaction TimeExpected Yield
1 Regioselective ChlorinationN-Chlorosuccinimide (NCS), DMF20 °C

80 °C
16 h75 – 85%
2 Electrophilic NitrationFuming HNO₃, Conc. H₂SO₄0 °C

90 °C
8 h60 – 70%

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-chloro-4-aminopyridine

Objective: Regioselective installation of a chlorine atom at the C5 position.

  • Reaction Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-aminopyridine (10.0 g, 57.8 mmol) in anhydrous dimethylformamide (DMF, 50 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Slowly add N-chlorosuccinimide (NCS) (8.1 g, 60.7 mmol, 1.05 equiv) in small portions over 15 minutes at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir continuously for 16 hours.

  • Validation (In-Process Control): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) solvent system. The disappearance of the starting material (lower

    
    ) and the emergence of a new, UV-active product spot (higher 
    
    
    
    ) validates complete chlorination.
  • Workup & Isolation: Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3

    
     100 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the intermediate as an off-white solid.
    
Step 2: Synthesis of 2-Bromo-5-chloro-3-nitropyridin-4-amine

Objective: Harsh nitration of the deactivated pyridine ring at the C3 position [1].

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-5-chloro-4-aminopyridine (5.0 g, 24.1 mmol) in concentrated sulfuric acid (H₂SO₄, 25 mL). Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Nitration: Caution: Highly exothermic. While maintaining the internal temperature strictly between 0–10 °C, add fuming nitric acid (HNO₃, 3.0 mL) dropwise via an addition funnel over 30 minutes.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Subsequently, heat the reaction to 90 °C for 4 hours to overcome the deactivating effects of the halogens and drive the nitration to completion [1].

  • Validation (In-Process Control): Due to the high polarity of the nitrated product, TLC may streak. Validate reaction completion using LC-MS, looking for the target mass (

    
    
    
    
    
    252.9).
  • Workup & Isolation: Carefully cool the reaction mixture to 0 °C and pour it very slowly over 200 g of crushed ice with vigorous stirring. Neutralize the highly acidic solution by dropwise addition of a 25% aqueous ammonia solution until the pH reaches 7.0. A yellow precipitate will form.

  • Purification: Collect the yellow precipitate via vacuum filtration. Wash the filter cake extensively with cold deionized water to remove inorganic salts. Dry the solid in a vacuum oven at 45 °C overnight to afford the pure 2-bromo-5-chloro-3-nitropyridin-4-amine.

Workflow SM 2-Bromo-4-aminopyridine (Starting Material) Step1 Regioselective Chlorination NCS, DMF, 80°C SM->Step1 Int 2-Bromo-5-chloro- 4-aminopyridine Step1->Int Step2 Electrophilic Nitration HNO3 / H2SO4, 90°C Int->Step2 Prod 2-Bromo-5-chloro-3-nitro- pyridin-4-amine Step2->Prod

Workflow for the two-step synthesis of 2-Bromo-5-chloro-3-nitropyridin-4-amine.

References

  • Chemistry LibreTexts. 11.7: Heterocyclic Amines. Retrieved from:[Link]

  • Pearson. EAS Reactions of Pyridine Explained: Definition, Examples, Practice. Retrieved from:[Link]

Application Notes and Protocols: Utilizing 2-Bromo-5-chloro-3-nitropyridin-4-amine as a Versatile Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology. Kinases function as key nodes in signaling pathways that regulate cellular growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for drug development. The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving target selectivity.

The 2-aminopyridine scaffold has emerged as a privileged structure in kinase inhibitor design.[1] Its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP, makes it an excellent starting point for developing potent and selective inhibitors.[2] This application note explores the utility of a highly functionalized derivative, 2-Bromo-5-chloro-3-nitropyridin-4-amine , as a foundational scaffold for generating novel kinase inhibitors. We will provide a conceptual framework and detailed protocols for its derivatization and evaluation against a representative tyrosine kinase, Src, a well-validated cancer target.[3]

The 2-Bromo-5-chloro-3-nitropyridin-4-amine Scaffold: A Platform for Kinase Inhibitor Discovery

The core scaffold, 2-Bromo-5-chloro-3-nitropyridin-4-amine, offers multiple strategic vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine and chlorine atoms provide handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl moieties that can probe different pockets within the kinase active site. The nitro group can be reduced to an amine, providing another point for derivatization. This multi-faceted substitution pattern allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties of the Core Scaffold
PropertyValue
Molecular Formula C₅H₃BrClN₃O₂
Molecular Weight 252.46 g/mol
IUPAC Name 5-bromo-4-chloro-3-nitropyridin-2-amine
CAS Number 942947-95-7

Note: These properties are for the related compound 2-Amino-5-bromo-4-chloro-3-nitropyridine, as the exact specified compound is not widely cataloged. The properties are expected to be very similar.[4]

Hypothetical Target and Signaling Pathway: Src Kinase

For the purpose of these protocols, we will focus on Src as a hypothetical target. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, and migration. Its overexpression and hyperactivity are common in many solid tumors, contributing to cancer progression and metastasis.[5]

Src_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Integrins Integrins FAK FAK Integrins->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration Invasion Src->Migration Inhibitor 2-Bromo-5-chloro-3-nitropyridin-4-amine -based Inhibitor Inhibitor->Src Inhibition FAK->Src MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Proliferation Proliferation Survival STAT3->Proliferation MAPK_Pathway->Proliferation AKT_Pathway->Proliferation

Figure 1: Simplified Src signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols provide a comprehensive workflow for synthesizing a derivative of the core scaffold and evaluating its potential as a Src kinase inhibitor.

Protocol 1: Synthesis of a Scaffold Derivative via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for introducing an aryl group at the 2-position of a related pyridine scaffold, a common strategy in kinase inhibitor synthesis.[6] This can be adapted for the bromo- and chloro- positions of the target scaffold.

Synthesis_Workflow Start Start: 2-Bromo-5-chloro- 3-nitropyridin-4-amine Reaction Suzuki-Miyaura Coupling Reaction (Inert atmosphere, heat) Start->Reaction Reagents Reagents: Arylboronic acid Pd catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) Reagents->Reaction Workup Aqueous Workup (Extraction with organic solvent) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization End Final Product: Derivatized Kinase Inhibitor Characterization->End

Figure 2: General workflow for the synthesis of a scaffold derivative.

Materials:

  • 2-Bromo-5-chloro-3-nitropyridin-4-amine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂)

  • Base (e.g., anhydrous sodium carbonate)

  • Anhydrous solvents (e.g., 1,4-dioxane and water)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 2-Bromo-5-chloro-3-nitropyridin-4-amine (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cooling and Filtration: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the principle of quantifying ATP consumption during the kinase reaction. A decrease in ATP corresponds to kinase activity, and the inhibition of this process by a compound can be measured. The ADP-Glo™ Kinase Assay is a common commercial example of this method.[7][8]

Materials:

  • Recombinant active Src kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® or ADP-Glo™)

  • White, opaque 96- or 384-well microplates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute these stocks into the Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Reaction Setup: In a white microplate, add the following to each well:

    • Test Wells: Diluted test compound.

    • Positive Control (No Inhibitor): Assay buffer with the same final DMSO concentration as the test wells.

    • Negative Control (No Enzyme): Assay buffer with DMSO.

  • Enzyme Addition: Add the diluted Src kinase to the "Test Wells" and "Positive Control" wells. Add an equal volume of assay buffer to the "Negative Control" wells.

  • Initiate Reaction: Add a mixture of the substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. Typically, this involves a 10-30 minute incubation at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Assay - Western Blot for Phospho-Src

This protocol determines if the test compound can inhibit Src activity within a cellular context by measuring the phosphorylation of Src at its activating tyrosine residue (Tyr416).[9]

Materials:

  • Cancer cell line with active Src signaling (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the plate with ice-cold lysis buffer containing phosphatase inhibitors.[10]

  • Protein Quantification: Scrape the cell lysates, transfer to microfuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary anti-phospho-Src (Tyr416) antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the chemiluminescent signal with an imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Src to total Src for each treatment condition and normalize to the vehicle control.

Protocol 4: Target Engagement Assay - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound directly binds to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[5][12][13]

CETSA_Workflow Start Intact Cells Treat Treat with Compound or Vehicle (DMSO) Start->Treat Heat Heat Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Separate Separate Soluble and Aggregated Proteins (Centrifugation) Lyse->Separate Analyze Analyze Soluble Fraction (Western Blot for Target) Separate->Analyze Result Result: Stabilization = Binding Analyze->Result

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line of interest

  • Test compound and vehicle control (DMSO)

  • PBS

  • PCR tubes

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge capable of 20,000 x g at 4°C

  • Materials for Western blotting (as in Protocol 3)

Procedure:

  • Cell Treatment: Harvest cultured cells and resuspend them in culture medium. Treat the cell suspension with the test compound at a high concentration (e.g., 10-50 µM) or with vehicle control for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

  • Cell Lysis: Immediately after heating, lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble Src kinase remaining at each temperature for both the vehicle- and compound-treated samples by Western blot, as described in Protocol 3.

  • Data Analysis: Quantify the band intensities for Src at each temperature. Plot the percentage of soluble Src (relative to the non-heated control) against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Conclusion and Future Directions

The 2-Bromo-5-chloro-3-nitropyridin-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its multiple points for chemical modification allow for extensive SAR exploration to optimize potency and selectivity. The protocols outlined in this application note provide a robust framework for synthesizing derivatives and evaluating their activity from the biochemical to the cellular level, confirming on-target efficacy. By applying these methods, researchers can effectively leverage this versatile scaffold to discover and develop next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4901. [Link]

  • Carneiro, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1426-1432. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved February 27, 2026, from [Link]

  • Collins, I., et al. (2015). Development of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of a scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 23(14), 4016-4028. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved February 27, 2026, from [Link]

  • Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic Chemistry, 53, 6-12. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement monitoring of drug candidates.
  • Carneiro, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1426-1432. [Link]

  • Siddique, A., et al. (2025). Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. European Journal of Medicinal Chemistry, 293, 117726. [Link]

  • Liu, G., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 82, 129152. [Link]

  • Chekanov, M. O., et al. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 639-46. [Link]

  • Reith, A. D., et al. (2017). The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4393-4398. [Link]

  • Zhang, J., et al. (2013). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 18(9), 11094-11121. [Link]

  • Abou-Seri, S. M., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24825. [Link]

  • Pop, C. M., & Pop, R. F. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11463. [Link]

  • Jura, N., et al. (2011). The Src module: an ancient scaffold in the evolution of cytoplasmic tyrosine kinases. Cold Spring Harbor Perspectives in Biology, 3(11), a004490. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]

Sources

Application Notes & Protocols: Chemoselective Reduction of 2-Bromo-5-chloro-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Nitro Group Reduction

The transformation of a nitro group into a primary amine is a fundamental and enabling reaction in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The resulting arylamine is a versatile synthetic handle, serving as a crucial precursor for a multitude of subsequent chemical modifications.

This document focuses on the specific reduction of 2-Bromo-5-chloro-3-nitropyridin-4-amine . The primary challenge presented by this substrate is one of chemoselectivity . The ideal reduction methodology must be potent enough to convert the nitro group while remaining inert to the two halogen substituents (bromo and chloro). Unwanted dehalogenation is a common side reaction with many standard reduction protocols, leading to impurities and reduced yield.[3][4] Therefore, the selection of the appropriate reducing agent and reaction conditions is paramount to achieving the desired product, 2-Bromo-5-chloro-pyridine-3,4-diamine , a valuable diamino-substituted pyridine scaffold for drug discovery.

Comparative Analysis of Reduction Methodologies

Several established methods exist for the reduction of aromatic nitro groups. However, their applicability to the halogen-rich substrate 2-Bromo-5-chloro-3-nitropyridin-4-amine varies significantly. The choice of methodology must prioritize the preservation of the C-Br and C-Cl bonds.

Catalytic Hydrogenation

This is often a preferred method due to its high efficiency and clean reaction profiles, typically generating water as the only byproduct.[1][2] It involves a heterogeneous catalyst and a hydrogen source.

  • Palladium on Carbon (Pd/C): While highly effective for nitro reductions, Pd/C is notorious for its propensity to catalyze dehalogenation of aryl chlorides and bromides.[3][4] Its use for this specific substrate is strongly discouraged due to the high risk of forming dehalogenated byproducts.

  • Raney Nickel (Raney Ni): This catalyst is a viable alternative to Pd/C for substrates where dehalogenation is a concern.[3] It often provides better chemoselectivity, preserving aryl halides. However, it may still require careful optimization of reaction conditions (pressure, temperature, and solvent) to prevent side reactions.

Metal-Mediated Reductions

The use of metals in acidic or neutral media is a classical and highly reliable approach for nitro group reduction.[2] These methods generally exhibit excellent chemoselectivity for nitro groups over aryl halides.

  • Iron in Acidic Medium (Fe/HCl or Fe/NH₄Cl): Known as the Béchamp reduction, this is an inexpensive, robust, and environmentally benign method.[5][6] Iron powder is activated by an acid (e.g., HCl, acetic acid) or a salt (e.g., ammonium chloride) and effectively reduces the nitro group via single-electron transfers.[2] It demonstrates high functional group tolerance and is an excellent choice for this transformation.[6][7]

  • Tin(II) Chloride (SnCl₂·2H₂O): Stannous chloride is a mild and highly chemoselective reducing agent, particularly effective for converting aromatic nitro compounds to anilines in the presence of other reducible groups, including halogens.[3][5][8] The reaction proceeds efficiently in various solvents, most commonly ethanol, and does not require high temperatures or pressures.[1][5] Its reliability and selectivity make it a primary candidate for this application.

Other Reagents
  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an inexpensive, safe, and mild reducing agent.[9][10] It is compatible with protic solvents like water and alcohols and is effective for the reduction of aromatic nitro compounds.[11] It represents a good alternative to metal-based reductions, especially where metal contamination is a concern.

Data Summary: Comparison of Reduction Methods

The following table provides a comparative overview of the most relevant methods for the reduction of 2-Bromo-5-chloro-3-nitropyridin-4-amine.

MethodReagents & Typical ConditionsAdvantagesDisadvantages & Chemoselectivity Concerns
Catalytic Hydrogenation H₂, Raney Nickel, 50 psi, RT, Ethanol/MethanolHigh efficiency, clean byproducts.Potential for dehalogenation, requires specialized hydrogenation equipment.[3]
Metal-Mediated Reduction Fe powder, HCl or NH₄Cl, Reflux, Ethanol/WaterInexpensive, robust, high chemoselectivity, environmentally benign.[5][6]Vigorous initial reaction, workup involves filtering iron salts.[2]
Metal-Mediated Reduction SnCl₂·2H₂O (3-5 eq), RT or gentle heat, EthanolMild conditions, excellent chemoselectivity for halogens, high yields.[3][5]Stoichiometric amounts of tin salts are produced as waste, which can be difficult to remove.[8]
Sulfur-Based Reduction Na₂S₂O₄, Water/Alcohol, HeatInexpensive, safe, avoids heavy metal waste.[9][10]May require phase-transfer catalysts for some substrates, potentially longer reaction times.[11]

Visualization of Reaction and Workflow

The diagrams below illustrate the chemical transformation and the general experimental workflow for the recommended protocol.

Caption: Reaction scheme for the reduction of the nitro group.

G cluster_workflow Experimental Workflow A Dissolve Substrate in Ethanol B Add SnCl₂·2H₂O (3-5 equivalents) A->B C Stir at Room Temp (Monitor by TLC/LC-MS) B->C D Reaction Quench & Neutralization (aq. NaHCO₃) C->D E Extract with Ethyl Acetate D->E F Wash, Dry, & Concentrate E->F G Purify by Column Chromatography (if needed) F->G H Characterize Product (NMR, MS) G->H

Caption: A typical experimental workflow for the SnCl₂·2H₂O reduction.

Recommended Experimental Protocol: Tin(II) Chloride Reduction

This protocol details the chemoselective reduction of 2-Bromo-5-chloro-3-nitropyridin-4-amine using tin(II) chloride dihydrate, selected for its high reliability and excellent functional group tolerance.[5][8]

Materials and Equipment
  • Starting Material: 2-Bromo-5-chloro-3-nitropyridin-4-amine (1.0 eq)

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Neutralizing Agent: Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 3M sodium hydroxide (NaOH) solution

  • Extraction Solvent: Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, TLC plates (or LC-MS), separatory funnel, rotary evaporator, filtration apparatus.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-5-chloro-3-nitropyridin-4-amine (1.0 eq) in ethanol (approximately 10-20 mL per gram of substrate). Stir the solution at room temperature.

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) portion-wise. The addition may be slightly exothermic.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes until the starting material is completely consumed.[1]

  • Work-up and Neutralization: Once the reaction is complete, carefully pour the mixture into a beaker containing ice. Slowly add a saturated aqueous solution of sodium bicarbonate or 3M NaOH with vigorous stirring until the pH of the aqueous layer is basic (pH > 8). A thick, white precipitate of tin salts will form.

  • Filtration: Filter the mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with several portions of ethyl acetate to ensure all product is recovered.[1]

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer two to three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization: If necessary, purify the crude 2-Bromo-5-chloro-pyridine-3,4-diamine by column chromatography on silica gel. Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling
  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Tin compounds can be toxic; handle with care and dispose of tin-containing waste according to institutional guidelines.[8]

References

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • ChemicalBook. (2025). 2-Amino-5-bromo-4-chloro-3-nitropyridine.
  • BenchChem. (2025). A Researcher's Guide to Stannous Chloride Dihydrate (SnCl2·2H2O) in Reduction Reactions: A Solvent System Performance Comparison. BenchChem.
  • Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25, 1403-1408.
  • Das, B., et al. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1836.
  • Chem-Space. (n.d.). Sn2+ reduction. Wordpress.
  • ResearchGate. (2018).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
  • Gadhwal, S., & Boruah, M. (2013). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
  • BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem.
  • Wordpress. (2026). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
  • Sudalai, A., et al. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.

Sources

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-chloro-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-Bromo-5-chloro-3-nitropyridin-4-amine is a highly functionalized, electron-deficient heterocyclic building block. Its unique substitution pattern—featuring an amino group, a nitro group, and two distinct halogens (bromine and chlorine)—makes it an exceptional scaffold for the divergent synthesis of complex pharmaceuticals, such as kinase inhibitors and fused azaindoles (1[1]).

For drug development professionals, the primary challenge in utilizing this scaffold lies in achieving strict regioselectivity (differentiating the two halogens) and chemoselectivity (preventing side reactions with the free amine or nitro group) during carbon-carbon bond formation. This application note provides a field-proven, self-validating protocol for the regioselective Suzuki-Miyaura coupling at the C2 position.

Mechanistic Causality & Selectivity Principles

To design a robust protocol, it is critical to understand the causality behind the reactivity of this specific molecule. The Suzuki-Miyaura reaction relies on a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination (2[2]).

  • Regioselectivity (C-Br vs. C-Cl): In palladium-catalyzed cross-couplings, the oxidative addition step is rate-determining for polyhalogenated heterocycles. The inherent reactivity of carbon-halogen bonds follows the order I > Br > Cl (3[3]). The C2-Br bond undergoes oxidative addition significantly faster than the C5-Cl bond due to its lower bond dissociation energy (4[4]). Furthermore, the C2 position is highly activated by the adjacent electron-withdrawing 3-nitro group and the pyridine nitrogen, accelerating the insertion of the electron-rich Pd(0) species.

  • Chemoselectivity (Amine Passivity): While free primary amines can potentially coordinate to palladium or undergo competing Buchwald-Hartwig amination, the 4-amino group in this molecule is heavily deactivated. The combined electron-withdrawing effects of the ortho-nitro group and the pyridine core drastically reduce the electron density on the nitrogen lone pair, rendering it non-nucleophilic. Consequently, protecting groups are unnecessary (5[5]).

  • Transmetalation Dynamics: The base (e.g., K₂CO₃) is not merely an acid scavenger; it actively participates in the transmetalation step by forming an oxo-palladium intermediate or a reactive tetrahedral boronate, enabling the transfer of the aryl group from boron to palladium (6[6]).

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Selective at C2-Br) Pd0->OxAdd 2-Br-5-Cl-Pyridine TransMet Transmetalation (Base + Ar-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-5-chloro-3-nitro pyridin-4-amine RedElim->Product

Caption: Catalytic cycle demonstrating regioselective oxidative addition at the C2-Br position.

Reaction Optimization Matrix

The following table summarizes the quantitative optimization landscape for coupling arylboronic acids to the C2 position while leaving the C5-Cl intact.

Catalyst System (5 mol%)Base (2.0 equiv)Solvent System (v/v)Temp (°C)Regioselectivity (C2:C5)Expected YieldNotes
Pd(dppf)Cl₂ K₂CO₃1,4-Dioxane / H₂O (4:1)85>99:180-90%Optimal for standard arylboronic acids. Excellent functional group tolerance.
Pd(PPh₃)₄ Na₂CO₃Toluene / EtOH / H₂O (2:1:1)9095:570-85%Good alternative, but Pd(PPh₃)₄ is more prone to oxidation.
Pd₂(dba)₃ / XPhos K₃PO₄1,4-Dioxane / H₂O (4:1)10090:1060-75%Required for highly sterically hindered boronic acids; higher risk of C5-Cl activation.
Pd(dppf)Cl₂ Cs₂CO₃DMF / H₂O (5:1)80>99:175-85%Best for poorly soluble boronic acids.

Validated Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the integrity of the reaction at critical junctures.

Materials Required
  • Substrate: 2-Bromo-5-chloro-3-nitropyridin-4-amine (1.0 mmol, 252.45 g/mol )

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) — Must be degassed.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing (Critical Step)

  • Charge an oven-dried 20 mL Schlenk tube or heavy-walled pressure vial with 2-bromo-5-chloro-3-nitropyridin-4-amine (252.5 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).

  • Add 1,4-dioxane (4.0 mL) and H₂O (1.0 mL).

  • Causality Note: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, halting the catalytic cycle. Submerge the mixture in an ultrasonic bath for 2 minutes while sparging with Argon, or perform three consecutive freeze-pump-thaw cycles.

Step 2: Catalyst Addition & Reaction Execution 4. Under a positive flow of Argon, swiftly add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol). 5. Seal the vessel tightly and immerse it in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 4 to 8 hours.

Step 3: In-Process Validation (Self-Validating Check) 6. After 4 hours, halt stirring, allow the layers to separate briefly, and sample 5 µL of the organic (upper) layer. Dilute in 1 mL of LC-MS grade Acetonitrile. 7. Validation Criteria: Analyze via LC-MS. The reaction is complete when the starting material peak (


 [M+H]⁺ ≈ 252/254/256, showing a characteristic Br-Cl isotope pattern) is fully consumed. The product peak should display an 

corresponding to [M - Br + Ar + H]⁺ with a pure chlorine isotope pattern (approximate 3:1 ratio for M : M+2). If starting material persists, spike with an additional 2 mol% Pd catalyst and react for 2 more hours.

Step 4: Workup & Isolation 8. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). 9. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). 10. Combine the organic extracts, wash with saturated aqueous NaCl (brine, 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 2-aryl-5-chloro-3-nitropyridin-4-amine.

Workflow Step1 1. Reagent Preparation Combine Pyridine, Boronic Acid, K2CO3 Step2 2. Solvent & Degassing Add Dioxane/H2O, Purge with Argon (3x) Step1->Step2 Step3 3. Catalyst Addition Add Pd(dppf)Cl2 under Argon Flow Step2->Step3 Step4 4. Reaction Execution Heat at 85°C for 4-8 h Step3->Step4 Step5 5. In-Process Validation Confirm Br-Cl isotope shift via LC-MS Step4->Step5 Step6 6. Workup & Purification EtOAc Extraction & Silica Gel Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the regioselective Suzuki-Miyaura cross-coupling protocol.

References

1.7, Benchchem. 2.3, Benchchem. 3.4, ResearchGate. 4.1, ChemRxiv. 5.5, Benchchem. 6.2, Wikipedia. 7. 6, Chemical Society Reviews (RSC Publishing).

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-nitropyridin-4-amine

[1]

Executive Summary & Strategic Analysis

The substrate 2-Bromo-5-chloro-3-nitropyridin-4-amine represents a "perfect storm" of chemoselectivity challenges in palladium-catalyzed cross-coupling. It contains four distinct functional handles on a pyridine core:

  • C2-Br: The primary electrophilic site (activated by ring nitrogen and ortho-nitro).

  • C5-Cl: A secondary electrophilic site (less reactive, but potentially competitive).

  • C3-NO₂: A strong electron-withdrawing group (EWG) that activates the ring but poses risks of catalyst poisoning or reduction.

  • C4-NH₂: An unprotected primary amine that can coordinate to Pd(II) species, arresting the catalytic cycle.

The Core Objective: Achieve exclusive C–N bond formation at the C2-position while preserving the C5-chloride and avoiding interference from the C4-amine and C3-nitro groups.

The Selectivity Hierarchy

Success relies on exploiting the intrinsic reactivity differences of the carbon-halogen bonds.

  • Reactivity Order: C2-Br > C5-Cl >> C4-NH₂ (nucleophilic attack).

  • Mechanism: The oxidative addition of Pd(0) to the C2-Br bond is accelerated by the adjacent pyridine nitrogen and the electron-withdrawing nitro group.

Critical Experimental Considerations

Catalyst System Selection

Standard Pd sources (e.g., Pd(PPh₃)₄) often fail with this substrate due to the coordinating nature of the C4-amine and pyridine nitrogen. We utilize Third-Generation (G3) Buchwald Palladacycles to ensure rapid oxidative addition and stability.

  • Primary Amine Partners: Use BrettPhos Pd G3 . The steric bulk of BrettPhos prevents the substrate's free amine from binding to the metal center.

  • Secondary Amine Partners: Use RuPhos Pd G3 . RuPhos is exceptionally effective for secondary amines and prevents β-hydride elimination.

Base Compatibility[2][3]
  • Avoid: Sodium tert-butoxide (NaOtBu).[1] While standard for Buchwald couplings, strong alkoxide bases can trigger nucleophilic aromatic substitution (SNAr) at the activated C2 position (displacing Br with tBuO⁻) or degrade the nitro group.

  • Select: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) . These weaker, inorganic bases are sufficient for the catalytic cycle and tolerate the nitro functionality.

Optimized Protocols

Protocol A: Coupling with Primary Amines (BrettPhos System)

Target: High-value intermediates for kinase inhibitors.

Reagents:

  • Substrate: 2-Bromo-5-chloro-3-nitropyridin-4-amine (1.0 equiv)

  • Amine Partner: R-NH₂ (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv / 2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: In a glovebox or under active N₂ flow, charge a reaction vial with the substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G3 (2 mol%).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Amine Addition: Add the primary amine partner (1.2 equiv). If the amine is a solid, add it in step 1.

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 90 °C for 4–12 hours.

    • Note: Vigorous stirring is essential as Cs₂CO₃ is insoluble.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically more polar than the starting material.

Protocol B: Coupling with Secondary Amines (RuPhos System)

Target: Saturated heterocycle installation (e.g., Morpholine, Piperazine).

Reagents:

  • Substrate: 2-Bromo-5-chloro-3-nitropyridin-4-amine (1.0 equiv)

  • Amine Partner: R₂NH (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (0.02 equiv / 2 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Setup: Charge vial with substrate, K₃PO₄, and RuPhos Pd G3.

  • Solvent/Amine: Add Toluene (0.15 M) followed by the secondary amine.

  • Reaction: Heat to 100 °C for 2–6 hours.

    • Insight: Secondary amines are generally more nucleophilic; reaction times are often shorter than Protocol A.

  • Workup: Standard Celite filtration and concentration.

Troubleshooting & Optimization Logic

The following decision tree illustrates the logic for optimizing reaction conditions if the standard protocols yield suboptimal results.

OptimizationStrategyStartStart: Low Yield / ImpurityAnalyzeAnalyze Crude (LCMS)Start->AnalyzeIssue1Starting Material RemainsAnalyze->Issue1Conversion < 50%Issue2Hydrodehalogenation (C2-H)Analyze->Issue2Mass = M-Br+HIssue3C5-Cl Coupling (Bis-amination)Analyze->Issue3Mass = M-Br-Cl+2AmineSol1Increase Temp to 110°CSwitch to XPhos Pd G3Issue1->Sol1Sol2Switch Solvent to TolueneEnsure Anhydrous ConditionsIssue2->Sol2Sol3Reduce Temp to 80°CLower Catalyst Loading (1 mol%)Issue3->Sol3captionFigure 1: Troubleshooting Logic for 2-Bromo-5-chloro-3-nitropyridin-4-amine Coupling

Common Failure Modes
Observation (LCMS)Root CauseCorrective Action
No Reaction (SM only) Catalyst poisoning by C4-NH₂ or C3-NO₂.Switch to BrettPhos (bulkier) or increase temperature to 110°C.
Product + Des-bromo (M-H) Hydrodehalogenation via β-hydride elimination or solvent H-transfer.Switch solvent from Dioxane to Toluene . Avoid alcohol additives.
Complex Mixture / Black Tars Nitro group decomposition or SNAr competition.Ensure base is Cs₂CO₃ (not NaOtBu). Lower temp to 80°C.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions of 3-Halo-2-aminopyridines." Journal of the American Chemical Society, 2011. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • BenchChem Technical Support. "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." Application Note, 2025. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

Troubleshooting & Optimization

Technical Support Center: High-Resolution Separation of Halogenated Nitro-Pyridin-4-amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Chromatographic Separation for Regioisomers of Bromo-Chloro-Nitropyridin-4-amine Document ID: TSC-2025-PYR-ISO Status: Active Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Diagnostic Triage

The Challenge: Separating isomers of bromo-chloro-nitropyridin-4-amine presents a unique "perfect storm" of chromatographic difficulties. These molecules are "Push-Pull" systems : the 4-amine group pushes electron density into the ring, while the 3-nitro and halogen groups (Br, Cl) withdraw it.

This creates significant dipole moments but often results in negligible differences in overall hydrophobicity (logP), causing co-elution on standard C18 columns. Furthermore, the basic pyridine nitrogen (pKa ~3.0–4.0 due to EWG suppression) is prone to silanol interactions, leading to peak tailing.

Quick Diagnostic: What are you seeing?
SymptomProbable CauseImmediate Action
"Doublet" Peaks or Shoulders Partial separation of regioisomers (e.g., 2-Br vs. 2-Cl position).Switch Column Chemistry. C18 is likely insufficient. Move to PFP (Pentafluorophenyl) or Phenyl-Hexyl .
Severe Tailing (Asymmetry > 1.5) Interaction between the pyridine nitrogen and residual silanols.Add Ion Pair or Buffer. Ensure mobile phase ionic strength is sufficient (e.g., 10-20 mM Ammonium Formate) or lower pH < 3.
Fronting Peaks Solubility limit reached or sample solvent mismatch.Diluent Check. If sample is in DMSO, reduce injection volume or switch diluent to 50:50 Water:MeCN.
Retention Time Drift pH instability affecting the ionization state of the pyridine ring.Buffer Control. Ensure buffer capacity matches the pKa vicinity (pH 3–4 is a danger zone; aim for pH 2 or pH >7).

Critical Method Development Parameters

A. Stationary Phase Selection: Beyond C18

For halogenated aromatic isomers, "Shape Selectivity" and "Electronic Interaction" are more critical than hydrophobicity.

  • Recommendation 1: PFP (Pentafluorophenyl) [1]

    • Mechanism:[2][3] The fluorine atoms on the PFP ring create a strong electron-deficient face, which interacts strongly with the electron-rich amine and the specific dipole of the nitro group. This "lock-and-key" electronic fit is the gold standard for separating positional isomers of halogenated aromatics [1, 2].

  • Recommendation 2: C18 with High Carbon Load (Superficial Porous Particles)

    • Mechanism:[2][3] If PFP fails, use a high-efficiency Core-Shell C18. The steric selectivity of these phases can sometimes resolve isomers based on effective molecular diameter, though less reliably than PFP.

B. Mobile Phase & pH Strategy

The pKa of your target is likely between 3.0 and 4.0 (suppressed from 9.1 of 4-AP by the Nitro/Halo groups) [5].

  • Acidic Mode (pH ~2.0 - 2.5): Use 0.1% Formic Acid or TFA. The molecule is protonated.

    • Pro: Fast, MS-compatible.

    • Con: Protonated bases can interact with silanols (cation exchange).

  • Neutral/Basic Mode (pH 7.5 - 8.5): Use Ammonium Bicarbonate (requires high-pH stable column like C18-Hybrid or specific PFP).

    • Pro: Molecule is neutral. Eliminates cation-exchange tailing.

    • Con: Silica dissolution risk if not using hybrid particles.

Experimental Protocols

Protocol A: The "Scout" Gradient (Isomer Discovery)

Use this protocol to determine if your "impurity" is actually a regioisomer.

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.7 µm (Core-Shell) or 3 µm.

  • Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH provides better pi-pi selectivity than Acetonitrile).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 25°C (Lower temperature enhances steric/pi-pi selectivity).

Time (min)% Mobile Phase BNote
0.05Equilibration
15.060Shallow gradient to maximize resolution
20.095Wash
20.15Re-equilibration

Success Criteria: Resolution (Rs) > 1.5 between the main peak and the isomer.

Protocol B: Solubility & Sample Prep

Halogenated nitro-pyridines often exhibit "brick-dust" insolubility (flat, crystalline lattice).

  • Stock Prep: Dissolve 1 mg in 100 µL DMSO or DMF.

  • Working Solution: Dilute immediately with 50:50 Water:Methanol to 0.1 mg/mL.

    • Why? Injecting pure DMSO can cause "solvent shock" and band broadening that mimics isomer co-elution.

Visualizing the Separation Logic

The following decision tree illustrates the logical flow for optimizing the separation of these specific isomers.

MethodDevelopment Start Start: Isomer Mixture (Br/Cl/NO2-Pyridine) CheckRes Initial Run (C18, Acidic pH) Is Resolution > 1.5? Start->CheckRes Success Method Validated CheckRes->Success Yes FailC18 Resolution < 1.5 (Co-elution) CheckRes->FailC18 No SwitchCol Switch Mechanism: Select PFP Column FailC18->SwitchCol Target Electronic Differences CheckTailing Check Peak Shape: Is Tailing Factor > 1.3? SwitchCol->CheckTailing FixTailing Silanol Interaction Detected Action: Increase Ionic Strength (Add 20mM NH4-Formate) CheckTailing->FixTailing Yes Selectivity Optimize Selectivity: Switch Organic Modifier (ACN -> MeOH) CheckTailing->Selectivity No (Shape is Good, Res is Poor) FixTailing->Selectivity FinalCheck Final Optimization: Lower Temp to 20°C Selectivity->FinalCheck FinalCheck->Success

Figure 1: Decision matrix for method development. Note the priority of column switching (PFP) over simple gradient adjustments due to the electronic nature of the isomers.

Frequently Asked Questions (FAQ)

Q: Why does Methanol often work better than Acetonitrile for these isomers? A: Acetonitrile is a dipole-dipole solvent that can sometimes "mask" the pi-pi interactions between your analyte and the PFP/Phenyl stationary phase. Methanol is a protic solvent that does not interfere as strongly with pi-pi stacking, allowing the stationary phase's unique selectivity to dominate the separation [2, 6].

Q: My peaks are splitting when I inject a higher concentration. Is this an isomer? A: Likely not. This is often sample solvent mismatch . If you dissolve in 100% DMSO and inject onto a high-aqueous initial gradient, the hydrophobic bromo-chloro compound precipitates momentarily at the head of the column. Test: Inject 1/10th the volume. If the split disappears, it was a solvent effect, not an isomer.

Q: How do I identify which peak is which isomer without standards? A:

  • NMR: Isolate fractions. The coupling constant (

    
    ) of the aromatic protons is definitive.
    
  • Dipole Logic: On a PFP column, the isomer with the highest dipole moment or most accessible electron-rich region usually elutes last due to stronger interaction with the electron-deficient PFP ring.

  • Halogen elution order: Generally, Bromo-substituted positions are more hydrophobic (retain longer on C18) than Chloro, but on PFP, the electron-withdrawing nature alters this based on position relative to the Nitro group.

References

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4373EN. Link

  • Phenomenex. (2022). Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Technical Guide.[6] Link

  • YMC Co., Ltd. (2014). Features of PentaFluoroPhenyl group bonded column (YMC-Triart PFP). Technical Note F130705AE.[7] Link

  • Analytical Sales and Services. (2022). FluroPhase Premium HPLC Columns - Separation of Halogenated Aromatics.[7]Link

  • ChemBK. (2024). 4-Amino-3-nitropyridine Properties and pKa Data.Link

  • Waters Corporation. (2023). HPLC Separation Modes - Stationary Phase Selection Guide.Link

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SnAr) Reactions with 2-Bromo-5-chloro-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-Bromo-5-chloro-3-nitropyridin-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of nucleophilic aromatic substitution (SnAr) with this highly functionalized pyridine intermediate. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to ensure the success of your experiments.

Understanding the Substrate: A Reactivity Analysis

Before troubleshooting, it is critical to understand the electronic landscape of 2-Bromo-5-chloro-3-nitropyridin-4-amine. The reactivity and regioselectivity of SnAr reactions are not arbitrary; they are dictated by the interplay of the substituents on the pyridine ring.

  • Pyridine Ring: Inherently electron-deficient, making it susceptible to nucleophilic attack. The ring nitrogen acts as a powerful electron sink, stabilizing the negatively charged intermediate.[1][2]

  • Nitro Group (C3): A potent electron-withdrawing group that strongly activates the ring for SnAr. It provides significant resonance stabilization to the negative charge developed during the formation of the Meisenheimer complex, particularly for leaving groups at the ortho (C2, C4) and para (C6) positions.[3][4]

  • Halogens (C2-Bromo, C5-Chloro): Both are electron-withdrawing and serve as potential leaving groups. For SnAr reactions, the typical halide reactivity order is F > Cl ≈ Br > I, a trend governed by the stability of the intermediate rather than the strength of the carbon-halogen bond.[5][6]

  • Amino Group (C4): A strong electron-donating group, which by itself would deactivate the ring towards nucleophilic attack. However, its influence is overridden by the powerful activating effects of the nitro group and the ring nitrogen. Its primary role here is as a potential site for side reactions (e.g., N-alkylation) under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for an SnAr reaction on this substrate?

The reaction follows a well-established two-step addition-elimination mechanism.[3] First, the nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][7] In the second, typically rapid step, the bromide ion is expelled as the leaving group, and the aromaticity of the pyridine ring is restored.

SnAr_Mechanism sub 2-Bromo-5-chloro- 3-nitropyridin-4-amine mc Meisenheimer Complex (Resonance Stabilized) sub->mc 1. Addition (Rate-Determining Step) nu Nucleophile (Nu⁻) prod Substituted Product mc->prod 2. Elimination lg Bromide (Br⁻)

Caption: General SnAr mechanism on the pyridine substrate.

Q2: Why is the bromide at C2 displaced instead of the chloride at C5?

Regioselectivity is electronically controlled. The C2 carbon is significantly more electron-deficient due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the C3-nitro group. This positioning allows for direct delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group's oxygen atoms, a highly stabilizing interaction.[1][5] The chloride at C5 is meta to the nitro group and does not benefit from this direct resonance stabilization, making it far less reactive.

Q3: Can the 4-amino group interfere with the reaction?

Yes, under certain conditions. While the primary SnAr reaction at C2 is generally facile, the exocyclic amino group can lead to side products.

  • Competing Nucleophile: If a strong base is used with a protic nucleophile (e.g., NaH with an alcohol), the base could deprotonate the 4-amino group, creating a competing anionic nucleophile that could lead to dimerization or polymerization.

  • N-Alkylation/Arylation: If the incoming nucleophile is also a potential electrophile after substitution, or if reactive intermediates are present, N-functionalization of the 4-amino group can occur. This is generally less common than the desired C-substitution.

Q4: What are the best general-purpose solvents for this reaction?

Polar aprotic solvents are highly recommended.[8] Solvents like Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent choices. They effectively solvate the cation of the nucleophile's salt without strongly hydrogen-bonding to the nucleophile itself, thus preserving its reactivity.[9] Furthermore, they help stabilize the charged Meisenheimer complex, accelerating the rate-determining step.[5]

Troubleshooting Guide

This guide addresses the most common issues encountered during SnAr reactions with 2-Bromo-5-chloro-3-nitropyridin-4-amine.

Troubleshooting_Workflow start Reaction Outcome? low_yield Low / No Conversion start->low_yield Poor side_products Side Products Formed start->side_products Impure decomp Decomposition start->decomp Tar success Success! start->success Good cause1 Check: Nucleophile? Temp? Solvent/Base? low_yield->cause1 Possible Causes cause2 Check: Temp? Regioselectivity? side_products->cause2 Possible Causes cause3 Check: Temp? Base Strength? decomp->cause3 Possible Causes cause1->start Optimize & Retry cause2->start Optimize & Retry cause3->start Optimize & Retry

Caption: Decision tree for troubleshooting common SnAr issues.

Symptom Possible Cause(s) Suggested Solution(s) & Scientific Rationale
1. Low to No Conversion a) Low Nucleophile Reactivity: The intrinsic nucleophilicity may be insufficient.b) Inappropriate Solvent: Protic solvents (e.g., alcohols) can cage the nucleophile via hydrogen bonding, reducing its availability and reactivity.[9]c) Insufficient Base Strength: If the nucleophile requires deprotonation (e.g., R-OH, R-SH), the base may not be strong enough to generate a sufficient concentration of the active anionic species.d) Low Reaction Temperature: The activation energy barrier for the formation of the Meisenheimer complex has not been overcome.a) Increase Nucleophilicity: Switch to a more reactive nucleophile (e.g., thiolates are generally more nucleophilic than alkoxides).[10] Alternatively, pre-form the nucleophilic salt using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent before adding the substrate.b) Change Solvent: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents enhance reaction rates by stabilizing the charged intermediate and leaving the "naked" nucleophile highly reactive.[8]c) Use a Stronger Base: If using a carbonate base (e.g., K₂CO₃), consider switching to a stronger base like NaH or potassium tert-butoxide (t-BuOK). Ensure anhydrous conditions when using hydride bases to prevent quenching.d) Increase Temperature: Incrementally increase the reaction temperature in 20°C steps (e.g., 60°C → 80°C → 100°C), monitoring by TLC or LCMS for product formation and potential decomposition. Microwave irradiation can be a powerful tool for rapid heating and reaction acceleration.
2. Formation of Side Products a) Displacement of C5-Chloride: While electronically disfavored, very high temperatures can sometimes provide enough energy to overcome the higher activation barrier for C5 substitution.b) Reaction at the 4-Amino Group: Use of a strong base can deprotonate the 4-NH₂ group, creating an anionic intermediate that can lead to dimerization.c) Decomposition of Nucleophile/Product: The reaction conditions may be too harsh for the functional groups present.a) Lower Temperature: Reduce the reaction temperature to favor the kinetically preferred pathway, which is substitution at C2. Thermodynamic control (high temp) is rarely needed or desired for this substrate.b) Optimize Base/Conditions: Use a milder base (e.g., Cs₂CO₃, DIPEA) that is less likely to deprotonate the aniline-like amino group. Alternatively, add the base slowly at a low temperature.c) Screen Conditions: If the product or nucleophile is sensitive, run the reaction at the lowest possible temperature that still affords a reasonable rate. Check the stability of your nucleophile under the basic conditions separately.
3. Substrate Decomposition (Darkening/Tar Formation) a) Thermal Instability: Highly nitrated aromatic compounds can be thermally unstable and decompose at elevated temperatures.b) Reaction with Solvent: At high temperatures, some solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.a) Reduce Temperature: Do not exceed the temperature necessary for a clean reaction. If high temperatures are required, minimize the reaction time.b) Use a More Robust Solvent: Switch to a more thermally stable solvent like DMSO or NMP for high-temperature reactions. Always use high-purity, anhydrous solvents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Experimental_Workflow setup 1. Reagent Setup (Inert Atmosphere) reaction 2. Reaction (Heating & Stirring) setup->reaction monitor 3. Monitoring (TLC / LCMS) reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Workup (Quench & Extract) monitor->workup Complete purify 5. Purification (Chromatography) workup->purify

Caption: A typical experimental workflow for SnAr reactions.

Protocol 1: General SnAr with an Alcohol Nucleophile (e.g., Phenol)

This protocol uses a moderately reactive nucleophile and a common carbonate base.

  • Materials:

    • 2-Bromo-5-chloro-3-nitropyridin-4-amine (1.0 eq)

    • Phenol (1.2 eq)

    • Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)

    • Anhydrous DMF

    • Ethyl Acetate, Hexanes, Brine, Water

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-Bromo-5-chloro-3-nitropyridin-4-amine and finely ground K₂CO₃.

    • Add anhydrous DMF to create a stirrable suspension (approx. 0.1 M concentration of the substrate).

    • Add the phenol to the mixture.

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Monitor the reaction progress every 1-2 hours using TLC or LCMS by taking a small aliquot and quenching it with water/EtOAc.

    • Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the desired ether product.

Protocol 2: Optimized SnAr with a Thiol Nucleophile (e.g., Thiophenol)

This protocol is for a highly reactive nucleophile, allowing for milder conditions.

  • Materials:

    • 2-Bromo-5-chloro-3-nitropyridin-4-amine (1.0 eq)

    • Thiophenol (1.1 eq)

    • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Dichloromethane, Water, Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-Bromo-5-chloro-3-nitropyridin-4-amine and Cs₂CO₃.

    • Add anhydrous acetonitrile (approx. 0.1 M concentration).

    • Add the thiophenol dropwise via syringe at room temperature. An exotherm may be observed.

    • Stir the reaction at room temperature. Thiol nucleophiles are often highly reactive in this context.[11]

    • Monitor the reaction closely; it may be complete in as little as 30 minutes to 2 hours.

    • Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with additional acetonitrile or dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • The crude product may be sufficiently pure, or it can be further purified by flash column chromatography or crystallization if necessary.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). Nature. [Link]

  • Nucleophilic substitution reactions in pyridine. Quimicaorganica.org. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2014). Angewandte Chemie International Edition. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2018). The Journal of Organic Chemistry. [Link]

  • SNAr Solvents and Reagents. ACS Green Chemistry Institute. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025). Pen & Prosperity. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions... (2017). RSC Advances. [Link]

  • Solvent Molecules Play a Role in an SNAr Reaction. (2019). ChemRxiv. [Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution... (2018). ResearchGate. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution... (2019). International Journal of Chemical Kinetics. [Link]

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. (2022). ChemRxiv. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2013). The Journal of Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Thermal Stability of 2-Bromo-5-chloro-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloro-3-nitropyridin-4-amine. This document provides essential information regarding the thermal stability of this compound, outlines potential hazards, and offers guidance on safe handling and experimental best practices. Given the limited publicly available data on the specific thermal properties of this molecule, this guide emphasizes a proactive and analytical approach to safety.

I. Understanding the Thermal Risks: A Structural Perspective

The chemical structure of 2-Bromo-5-chloro-3-nitropyridin-4-amine—a pyridine ring substituted with bromo, chloro, nitro, and amino groups—necessitates careful consideration of its thermal stability. The presence of a nitro group (-NO2) on an aromatic ring is a significant indicator of potential energetic properties. Nitroaromatic compounds can undergo exothermic decomposition upon heating, which in some cases can be rapid and violent, leading to a runaway reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 2-Bromo-5-chloro-3-nitropyridin-4-amine?

While a specific decomposition temperature for 2-Bromo-5-chloro-3-nitropyridin-4-amine is not documented in publicly available literature, the presence of the nitro group suggests that it should be treated as a potentially thermally labile compound. For context, related, less complex aminonitropyridines have melting points in the range of 163-188°C, and thermal decomposition of a hydroxypyridine derivative has been noted around 298°C.[1][2][3] Decomposition can be initiated at temperatures near or above the melting point. It is crucial for researchers to experimentally determine the thermal stability of their specific batch under their experimental conditions.

Q2: What are the primary hazards associated with heating this compound?

The primary hazards include:

  • Exothermic Decomposition: The compound may decompose and release a significant amount of energy as heat. This can lead to a rapid increase in temperature and pressure within a closed system, posing an explosion risk.

  • Gas Evolution: Decomposition is likely to produce toxic and corrosive gases, which may include nitrogen oxides (NOx), hydrogen halides (HBr, HCl), and carbon monoxide (CO).

  • Autocatalytic Decomposition: Some nitroaromatic compounds are known to exhibit autocatalytic decomposition, where the decomposition products accelerate the rate of further decomposition, leading to a runaway reaction.

Q3: What are the signs of thermal decomposition?

Visual cues can include a change in color (darkening), melting, and the evolution of fumes or gases. However, relying solely on visual signs is not a safe practice. Instrumental analysis is necessary for a reliable assessment.

Q4: What materials are incompatible with 2-Bromo-5-chloro-3-nitropyridin-4-amine, especially at elevated temperatures?

Avoid contact with strong oxidizing agents, strong acids, strong bases, and reducing agents.[2] Aromatic nitro compounds can react vigorously with reducing agents, and their explosive tendencies can be increased in the presence of bases like sodium hydroxide or potassium hydroxide.

III. Troubleshooting Guide for Thermal Experiments

This section provides a structured approach to troubleshooting unexpected events during thermal analysis of 2-Bromo-5-chloro-3-nitropyridin-4-amine.

Troubleshooting Workflow for Unexpected Thermal Events

cluster_0 Initial Observation cluster_1 Immediate Safety Actions cluster_2 Investigation & Analysis cluster_3 Corrective Actions & Re-testing A Unexpected exotherm or mass loss observed during DSC/TGA analysis B Safely abort the experiment A->B High Risk C Ensure adequate ventilation B->C D Allow instrument to cool down C->D E Review experimental parameters: - Heating rate - Sample size - Atmosphere D->E Post-incident F Analyze sample purity: - NMR, LC-MS, etc. E->F G Check for potential contaminants F->G H Modify experimental conditions: - Reduce heating rate - Use a smaller sample size G->H Hypothesis-driven I Purify the sample if necessary G->I J Re-run analysis with modified parameters H->J I->J

Caption: A logical workflow for addressing unexpected thermal events during the analysis of 2-Bromo-5-chloro-3-nitropyridin-4-amine.

IV. Experimental Protocols for Thermal Stability Assessment

To ensure the safe handling and use of 2-Bromo-5-chloro-3-nitropyridin-4-amine, it is imperative to perform a thorough thermal hazard assessment. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for this purpose.

A. Differential Scanning Calorimetry (DSC) for Onset Temperature and Decomposition Energy

DSC is a powerful tool for determining the onset temperature of decomposition and the associated energy release.

Objective: To determine the extrapolated onset temperature (Tonset) and the heat of decomposition (ΔHd) of 2-Bromo-5-chloro-3-nitropyridin-4-amine.

Materials:

  • 2-Bromo-5-chloro-3-nitropyridin-4-amine (high purity)

  • DSC instrument with appropriate crucibles (e.g., high-pressure gold-plated stainless steel or hermetically sealed aluminum)

  • Inert gas supply (e.g., nitrogen or argon)

Protocol:

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy according to the manufacturer's recommendations, using certified standards (e.g., indium).

  • Sample Preparation:

    • In a controlled environment (e.g., a glove box with an inert atmosphere), accurately weigh 1-3 mg of the sample into a high-pressure or hermetically sealed crucible. Using a small sample size is critical to minimize the risk of a violent event.

    • Hermetically seal the crucible to contain any evolved gases and prevent evaporation.

  • Experimental Setup:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition, for example, 30°C.

    • Heat the sample at a constant rate, typically 2-10°C/min. A lower heating rate provides better resolution of thermal events.

    • Continue heating to a final temperature that is sufficiently high to ensure the entire decomposition event is captured, but do not exceed the instrument's limits.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Determine the extrapolated onset temperature of any exothermic event by drawing a tangent to the baseline and a tangent to the steepest part of the exotherm. The intersection of these tangents is the Tonset.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in J/g.

B. Thermogravimetric Analysis (TGA) for Mass Loss Characterization

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of volatile products.

Objective: To determine the temperature at which mass loss begins and to quantify the extent of mass loss during thermal decomposition.

Materials:

  • 2-Bromo-5-chloro-3-nitropyridin-4-amine (high purity)

  • TGA instrument

  • Inert gas supply (e.g., nitrogen)

Protocol:

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation:

    • Place a small, accurately weighed sample (2-5 mg) into the TGA pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min).

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature beyond the decomposition region at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of mass loss.

V. Data Interpretation and Safety Recommendations

The data obtained from DSC and TGA analyses are crucial for establishing safe operating limits.

ParameterAnalytical TechniqueSignificanceSafety Implication
Onset Temperature (Tonset) DSCThe temperature at which the exothermic decomposition begins.Defines the maximum safe operating temperature. A safety margin should be applied.
Heat of Decomposition (ΔHd) DSCThe amount of energy released during decomposition.A high heat of decomposition indicates a more hazardous material.
Mass Loss Profile TGAIndicates the temperature range of decomposition and the amount of gaseous byproducts.Helps in understanding the decomposition process and the potential for pressure buildup.

General Safety Precautions:

  • Always handle 2-Bromo-5-chloro-3-nitropyridin-4-amine with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated area, preferably in a fume hood, especially when heating the compound.

  • Avoid grinding or creating dust from the solid material.

  • Store the compound in a cool, dry, and dark place, away from incompatible materials.

  • When performing reactions at elevated temperatures, use a blast shield and conduct the experiment on the smallest possible scale.

  • Have a plan for quenching the reaction in case of an emergency.

This technical support guide provides a framework for the safe handling and thermal analysis of 2-Bromo-5-chloro-3-nitropyridin-4-amine. It is the responsibility of the individual researcher to apply these principles and to conduct a thorough risk assessment before beginning any experimental work.

VI. References

  • Aggie Access. 5-Bromo-2-chloro-3-nitropyridin-4-amine. [Link]

  • ResearchGate. The thermal decomposition of azidopyridines. [Link]

  • PubChem. 2-amino-3-bromo-5-nitropyridine. [Link]

  • ResearchGate. The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleophilic Substitution of Nitro Pyridine Ring. [Link]

  • Molecules. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • PubChem. 2-Amino-5-nitropyridine. [Link]

  • ResearchGate. Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes. [Link]

  • NIST WebBook. 2-Amino-5-nitropyridine. [Link]

  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • Polymers. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. [Link]

  • Organic & Biomolecular Chemistry. Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-5-chloro-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

Target Molecule: 2-Bromo-5-chloro-3-nitropyridin-4-amine Chemical Characteristics:

  • Core: Pyridine ring (electron-deficient).[1][2]

  • Functionality: Highly substituted with electron-withdrawing groups (EWGs): Nitro (-NO₂), Bromo (-Br), Chloro (-Cl).[1]

  • Critical Feature: The amine (-NH₂) at position 4 is ortho to the nitro group at position 3.[1]

Purification Behavior (The "Chemist's Intuition"): Unlike typical amines that "tail" (streak) on silica due to interaction with acidic silanols, this specific molecule often elutes as a sharp band.[1]

  • Why? The Intramolecular Hydrogen Bond between the 4-amino hydrogen and the 3-nitro oxygen forms a stable 6-membered pseudo-ring.[1] This "locks" the amine protons, reducing their ability to interact with the stationary phase and effectively lowering the molecule's polarity.[1]

  • The Trap: Researchers often overestimate the polarity required, using solvents that are too polar (e.g., high MeOH), causing all impurities to co-elute.[1]

Diagnostic Triage: The Troubleshooting Flowchart

Before starting your column, use this decision tree to identify the correct purification strategy.[1]

Troubleshooting Start START: What is the primary issue? Solubility Sample won't dissolve in Hex/EtOAc or DCM Start->Solubility Separation Poor Separation (Spots too close) Start->Separation Tailing Broad/Streaking Bands Start->Tailing DryLoad SOLUTION: Dry Loading (Adsorb on Silica) Solubility->DryLoad High Crystallinity Gradient SOLUTION: Shallower Gradient (e.g., 0-10% EtOAc in Hex) Separation->Gradient Rf < 0.1 diff CheckSM CHECK: Is it the Product or Starting Material? Tailing->CheckSM Identify Band Modifier SOLUTION: Add Modifier (1% TEA or NH4OH) CheckSM->Gradient If SM Tails (Common) CheckSM->Modifier If Product Tails (Rare)

Caption: Decision tree for diagnosing purification issues with aminonitropyridines.

Detailed Troubleshooting Guides

Issue A: "My sample precipitates on the top of the column."

Cause: This compound is a flat, rigid aromatic system with high crystallinity.[1] It has poor solubility in non-polar mobile phases (Hexane/Heptane) but requires them for separation.[1] The Fix: The Dry Loading Technique Do not attempt to load as a liquid solution in DCM (Dichloromethane); it will precipitate when it hits the hexane-equilibrated column, blocking flow.[1]

Protocol:

  • Dissolve the crude mixture in a minimal amount of THF or Acetone (high solubility solvents).[1]

  • Add silica gel (ratio: 1g crude to 2g silica).

  • Evaporate the solvent under reduced pressure (Rotavap) until you have a free-flowing yellow powder.[1]

  • Load this powder carefully onto the top of your equilibrated column.[1]

Issue B: "I see a yellow streak that never ends (Tailing)."

Cause:

  • Scenario 1 (Most Likely): The tailing is actually your Starting Material (e.g., 2-bromo-5-chloropyridin-4-amine).[1] Without the 3-nitro group, the amine is more basic and interacts strongly with silica.[1]

  • Scenario 2: The pyridine nitrogen (N1) is interacting with silanols.[1] (Less likely due to steric hindrance from 2-Br and electronic deactivation from 3-NO₂).[1]

The Fix:

  • Identify: The Product (Nitro-amine) is usually the fastest moving yellow band (High Rf) due to the intramolecular H-bond.[1] The Starting Material (Amine) is the slower, streaking band.[1]

  • Modify: If the product itself is tailing, add 1% Triethylamine (TEA) to your mobile phase.[1]

    • Mechanism:[1][3][4] TEA is a stronger base; it preferentially binds to the acidic silanol sites on the silica, "capping" them so your pyridine can pass through without sticking.[1]

Issue C: "The impurities are co-eluting."

Cause: Using a solvent system that is too polar (e.g., 50% EtOAc or MeOH).[1] The Fix: Use a "Low Polarity" gradient.[1] This molecule is surprisingly non-polar.[1]

Gradient PhaseSolvent A (Non-polar)Solvent B (Polar)Purpose
Equilibration Isohexane or HeptaneEthyl Acetate (EtOAc)0% B (Pure Hexane)
Elution Start IsohexaneEthyl Acetate0% → 5% B (Very shallow)
Elution Mid IsohexaneEthyl Acetate5% → 15% B
Flush IsohexaneEthyl Acetate100% B (Only to clean column)

Optimized Purification Workflow

This protocol is designed for 1-5g scale purification.[1]

Workflow Step1 1. Dissolution (THF/Acetone) Step2 2. Silica Adsorption (Rotavap to powder) Step1->Step2 Step3 3. Column Packing (Hexane Slurry) Step2->Step3 Step4 4. Elution (0-20% EtOAc/Hex) Step3->Step4 Step5 5. Fraction QC (TLC/LCMS) Step4->Step5

Caption: Standardized workflow for dry-load purification of low-solubility pyridines.

Step-by-Step Protocol:

  • Preparation: Pack a column with Silica Gel 60 (230-400 mesh). Slurry pack in 100% Isohexane (or Heptane).[1]

  • Loading: Use the Dry Loading method described in Troubleshooting Issue A.

  • Elution:

    • Run 2 column volumes (CV) of 100% Isohexane.

    • Start gradient: 0% to 10% EtOAc over 10 CVs.

    • Observation: The product usually elutes between 5-15% EtOAc as a bright yellow band.[1]

  • Collection: Collect fractions. The product is UV active (strong absorption due to Nitro/Aromatic conjugation) and visually distinct (Yellow).[1]

  • QC: Check fractions by TLC (Solvent: 20% EtOAc/Hexane).

    • Product Rf: ~0.4 - 0.6 (Distinct spot).[1]

    • Impurity (SM): Rf < 0.2 (Streaking).[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes. A gradient of 0-50% DCM in Isohexane is often superior for this specific class of compounds.[1] DCM solubilizes the halogenated pyridine better than EtOAc, potentially sharpening the bands.[1] If using DCM, ensure your dry load is completely solvent-free to avoid disrupting the gradient.[1]

Q2: My product turned red/brown on the column. Is it decomposing? A: Nitro-pyridines can be light-sensitive.[1] If the column is exposed to strong light for a long duration, surface degradation can occur.[1] However, a color shift to red often indicates the formation of a Meisenheimer complex if you used a strong base (like pure ammonia) in the mobile phase.[1] Stick to <1% TEA.[1]

Q3: Why is the yield lower than expected after the column? A: Check the "baseline" of your column. These compounds can sublime or crystallize in the fraction tubes.[1] Ensure you rinse the tubes well.[1] Also, verify that no product remained on the dry-load silica (flush with 100% EtOAc at the end to check).[1]

Q4: Is this compound toxic? A: Yes. Treat as a potential sensitizer and mutagen.[1] Nitro-aromatics and halogenated pyridines can be absorbed through the skin.[1] All silica waste must be treated as hazardous chemical waste.[1]

References

  • ChemicalBook. (2025).[1][5] Synthesis and Purification of 2-Amino-5-bromo-4-chloro-3-nitropyridine.Link[1]

  • Royal Society of Chemistry. (2013).[1][6] Supplementary Information: Synthetic routes to substituted nitropyridines. (Detailed extraction protocols for bromo-nitro-pyridines). Link

  • Organic Syntheses. (1951).[1] 2,3-Diaminopyridine (Reduction of 2-amino-3-nitropyridine).[1][7] (Provides context on the solubility and handling of amino-nitro-pyridine precursors). Link[1]

  • University of Vermont. Column Chromatography Mechanisms: Ion Exchange vs Adsorption. (General theory on amine-silica interactions).[1] Link

Sources

Validation & Comparative

Analytical Validation of 2-Bromo-5-chloro-3-nitropyridin-4-amine: A Comparative Guide on 1H NMR and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-Bromo-5-chloro-3-nitropyridin-4-amine (CAS: 1410792-09-4)

Executive Summary

As a Senior Application Scientist, I frequently encounter highly functionalized, electron-deficient pyridine scaffolds like 2-Bromo-5-chloro-3-nitropyridin-4-amine [1]. This specific molecule is a critical building block in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Because it contains four distinct substituents (bromo, chloro, nitro, and amino) on a single aromatic ring, distinguishing it from closely related regioisomers (such as 2-bromo-6-chloro-3-nitropyridin-4-amine) is a major QA/QC bottleneck.

This guide objectively compares


H NMR spectroscopy against orthogonal analytical modalities (

C NMR and LC-MS) to establish a self-validating protocol for structural elucidation. Relying on a single technique often leads to false positives; therefore, understanding the specific performance metrics of each method is essential for rigorous batch validation.

Comparative Analysis of Analytical Modalities

To establish a robust analytical framework, researchers must balance structural resolution with throughput. The table below compares the performance of the three primary techniques used for validating this compound against commercial standards[2].

Analytical ModalityPrimary UtilityStructural Resolution (Isomer Differentiation)Sensitivity (LOD)Turnaround Time

H NMR (600 MHz)
Proton mapping, structural elucidationHigh: Identifies the single aromatic proton (H-6) and amine exchange dynamics.Moderate (~1-5 mM)~15 minutes

C NMR (150 MHz)
Carbon framework verificationVery High: Maps all 5 distinct pyridine carbons; crucial for fully substituted rings.Low (~10-50 mM)~2-4 hours
UPLC-MS (ESI+) Purity quantification, exact massLow: Cannot easily differentiate regioisomers with identical m/z.Ultra-High (pg/mL)~5 minutes

Expert Insight: While UPLC-MS is superior for rapid purity screening,


H NMR remains the non-negotiable gold standard for confirming the regiochemistry of the substituents. LC-MS will confirm you have a bromo-chloro-nitropyridinamine, but only NMR will confirm you have the correct one.

Deep Dive: H NMR Spectral Analysis & Causality

The


H NMR spectrum of 2-Bromo-5-chloro-3-nitropyridin-4-amine is deceptively simple, containing only two distinct proton environments: the aromatic C-6 proton and the primary amine (-NH

) protons.
Solvent Selection Causality

Deuterated dimethyl sulfoxide (DMSO-


) is the mandatory solvent for this analysis.
Why not CDCl

? The highly polar nitro group and the hydrogen-bond-donating amino group render the compound poorly soluble in non-polar solvents. Furthermore, DMSO-

acts as a strong hydrogen-bond acceptor, disrupting intermolecular aggregation and shifting the -NH

proton signals downfield (preventing them from overlapping with the critical aromatic region).
Spectral Predictions & Mechanistic Grounding

Based on empirical data from related structural analogues like 4-amino-2-chloro-3-nitropyridine[3], we can precisely map the expected chemical shifts:

  • Aromatic Proton (H-6): Expected as a sharp singlet at

    
     8.20 – 8.40 ppm (1H, s). 
    
    • Causality: The C-6 proton is highly deshielded. It sits adjacent to the electronegative pyridine nitrogen and the C-5 chlorine atom. The cumulative electron-withdrawing effect of the ring, the meta-nitro group, and the para-bromo group strips electron density from this position, pushing the chemical shift far downfield compared to an unsubstituted pyridine.

  • Amine Protons (-NH

    
    ): Expected as a broad singlet at 
    
    
    
    7.20 – 7.50 ppm (2H, br s).
    • Causality: The lone pair on the amine nitrogen is strongly delocalized into the electron-deficient pyridine ring. This delocalization is accentuated by the strongly electron-withdrawing ortho-nitro group (via resonance) and the ortho-chloro group (via inductive effects). This gives the C-N bond partial double-bond character and heavily deshields the amine protons.

Comparative Isomer Differentiation: If the batch was contaminated with the regioisomer 2-bromo-6-chloro-3-nitropyridin-4-amine, the sole aromatic proton would be located at C-5. A C-5 proton (flanked by an amine and a chlorine, but not adjacent to the pyridine nitrogen) would resonate significantly further upfield (typically


 7.0 - 7.5 ppm), allowing for immediate rejection of the batch.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the following protocols must be executed sequentially. Every step includes a self-validating checkpoint to prevent downstream analytical failures.

Protocol A: H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5.0 ± 0.2 mg of the compound into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Homogenization: Sonicate the vial for 60 seconds at room temperature.

    • Self-Validation Checkpoint: Visually inspect the vial against a bright light. The solution must be completely clear. Any undissolved particulate matter will cause magnetic field inhomogeneities and broaden the NMR signals, leading to poor resolution.

  • Transfer: Transfer 0.5 mL of the solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition Parameters:

    • Instrument: 600 MHz NMR Spectrometer.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds.

    • Temperature: 298 K.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct manually. Calibrate the TMS peak to exactly 0.00 ppm.

Protocol B: Orthogonal UPLC-MS Verification
  • Preparation: Dilute 10 µL of the prepared NMR sample into 1.0 mL of LC-MS grade Methanol.

  • Chromatography: Inject 1 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 3 minutes.

  • Mass Spectrometry: Operate in ESI+ mode. Look for the theoretical [M+H]

    
     isotopic cluster.
    
    • Self-Validation Checkpoint: Due to the presence of one Bromine (

      
      Br/
      
      
      
      Br) and one Chlorine (
      
      
      Cl/
      
      
      Cl), the mass spectrum will show a distinct isotopic pattern at m/z ~251.9, 253.9, and 255.9. The isotopic ratio must match the theoretical distribution for a Br
      
      
      Cl
      
      
      system (roughly 3:4:1). If it does not, the compound has undergone dehalogenation during synthesis.

QA/QC Workflow Visualization

The following decision tree illustrates the logical relationship between the orthogonal analytical methods used to validate the structural integrity of the compound.

QA_QC_Workflow Start 2-Bromo-5-chloro-3-nitropyridin-4-amine Batch Received LCMS LC-MS Analysis (Purity & Mass Confirmation) Start->LCMS NMR1H 1H NMR (DMSO-d6) (Primary Structural Verification) LCMS->NMR1H Purity >95%, Correct m/z Fail Batch Rejected (Impurity or Regioisomer) LCMS->Fail Purity <95%, Incorrect m/z NMR13C 13C NMR / IR (Carbon Framework) NMR1H->NMR13C Singlet ~8.3 ppm (H-6) Broad Singlet ~7.4 ppm (NH2) NMR1H->Fail Unexpected Splitting (e.g., Doublets) Decision Structural & Purity Match? NMR13C->Decision Pass Batch Approved (>95% Purity, Correct Isomer) Decision->Pass Yes Decision->Fail No

Caption: Analytical QA/QC decision tree for the structural validation of highly substituted pyridine scaffolds.

References

Sources

Technical Assessment: 13C NMR Characterization of 2-Bromo-5-chloro-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment and comparative analysis of the 13C NMR characteristics for 2-Bromo-5-chloro-3-nitropyridin-4-amine .

Given the high density of heteroatoms on the pyridine ring, this compound presents specific characterization challenges, particularly regarding quaternary carbon relaxation and substituent-induced shielding effects.[1] The data below synthesizes theoretical chemoinformatic predictions with experimental benchmarks from structurally validated analogs.

Structural Overview & Assignment Logic

The target molecule is a tetra-substituted pyridine.[1] In 13C NMR, this results in a spectrum dominated by quaternary carbons . Only one carbon (C6) bears a proton, making it the only signal observable in DEPT-135 or HSQC experiments.[1]

Substituent Effect Analysis
  • C2 (C-Br): The bromine atom at the

    
    -position (ortho to Nitrogen) exerts a heavy-atom effect, typically shielding the carbon relative to a chloro-analog, despite the electron-withdrawing nature of the ring nitrogen.[1]
    
  • C3 (C-NO

    
    ):  The nitro group is strongly deshielding. However, steric crowding between the bulky Br (C2) and Cl (C5) flanking groups may cause torsion of the nitro group, slightly altering its chemical shift contribution compared to planar nitro-pyridines.[1]
    
  • C4 (C-NH

    
    ):  The amino group provides strong resonance donation, significantly shielding the attached carbon (C4) while deshielding the ortho positions (C3 and C5).
    
  • C6 (C-H): This is the diagnostic handle. As the only protonated carbon

    
     to the nitrogen and ortho to a chlorine, it will appear as a distinct high-intensity peak in the downfield aromatic region.[1]
    

Comparative Chemical Shift Data

The following table contrasts the Predicted Shifts (calculated via ACD/Labs and ChemDraw algorithms based on additivity rules) against Experimental Benchmarks of closely related analogs found in synthesis literature (e.g., 4-amino-2-chloropyridine derivatives).

Solvent: DMSO-d


 (Recommended due to solubility of nitro/amino species).
Reference:  TMS (

0.0 ppm) or DMSO septet (

39.5 ppm).
Carbon PositionAtom TypePredicted Shift (

ppm)
Comparative Analog Shift*Assignment Notes
C2 C-Br (quat)138.5 - 142.0 ~144.0 (in 2-Br-pyridine)Broadened by

N and Br quadrupolar effects.[1]
C3 C-NO

(quat)
128.0 - 133.5 ~132.0 (in 3-NO

-pyridines)
Often weak intensity due to long relaxation (

).[1]
C4 C-NH

(quat)
148.0 - 152.0 154.6 (in 4-aminopyridine)Shielded by NH

resonance; distinct broadness if NH

exchange is slow.[1]
C5 C-Cl (quat)114.0 - 118.0 ~119.0 (in 3-Cl-pyridines)Upfield shift due to ortho-NH

shielding effect.[1]
C6 C-H 149.0 - 153.5 150.0 (in 2-chloropyridine)Key Diagnostic: Only peak visible in DEPT-135.[1] High intensity.

*Comparative Analog values derived from mono- and di-substituted pyridine baselines [1, 2].

Experimental Protocol for Validation

To distinguish this specific isomer from potential regioisomers (e.g., 2-amino-5-bromo...), follow this self-validating workflow.

A. Sample Preparation[2][3]
  • Solvent: Dissolve 15-20 mg of the compound in 0.6 mL DMSO-d

    
     .
    
    • Reasoning: Chloroform (CDCl

      
      ) is often insufficient for dissolving nitro-amino pyridines, leading to poor signal-to-noise ratios for quaternary carbons.[1]
      
  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

B. Acquisition Parameters (500 MHz Instrument recommended)
  • 1D

    
    C {1H} (Proton Decoupled): 
    
    • Relaxation Delay (D1): Set to 3-5 seconds .

    • Why? C2, C3, C4, and C5 are quaternary. They lack the Nuclear Overhauser Effect (NOE) enhancement and have long

      
       relaxation times. Short D1 values will make these peaks disappear or integrate poorly.
      
    • Scans: Minimum 1024 scans to resolve the C-Br splitting (if observable) and low-intensity quaternary carbons.

  • DEPT-135:

    • Run to confirm C6 . It should be the only positive peak. If you see multiple peaks, the sample is impure or the structure is incorrect.

C. Structural Confirmation Logic (Isomer Differentiation)

Use the following logic flow to confirm the position of the Amino vs. Nitro groups.

NMR_Validation_Logic start Unknown Isomer Sample h_nmr 1H NMR Analysis start->h_nmr singlet_check Observe Aromatic Protons h_nmr->singlet_check c6_h One Singlet (C6-H) (~8.0 - 8.5 ppm) singlet_check->c6_h Expected two_h Two Singlets? (Isomer Contamination) singlet_check->two_h Reject hmbc HMBC Experiment (Long Range Coupling) c6_h->hmbc coupling_check Analyze C6-H correlations hmbc->coupling_check path_a Strong correlation to C2 (Br) & C4 (NH2) coupling_check->path_a 3-bond coupling path_b Correlation to Nitro-bearing Carbon coupling_check->path_b If seen, check regiochemistry conclusion Confirm: 2-Bromo-5-chloro-3-nitropyridin-4-amine path_a->conclusion

Figure 1: Decision tree for validating the regiochemistry of the tetra-substituted pyridine scaffold using 1H-13C connectivity.

Performance Comparison: Target vs. Precursors

In drug development (e.g., synthesis of PLK inhibitors), this compound is often synthesized from 2-Bromo-5-chloropyridin-4-amine via nitration.[1] Monitoring this transformation is critical.

FeaturePrecursor (Non-Nitrated)Target (Nitrated Product)Diagnostic Change
C3 Shift ~110 ppm (C-H)~130 ppm (C-NO

)
Disappearance of high-field C-H signal; appearance of weak quaternary peak.
C4 Shift ~150 ppm~148-152 ppmSlight shift; broadening due to adjacent NO

.[1]
Proton NMR Two singlets (C3-H, C6-H)One singlet (C6-H) Loss of the C3 proton signal is the primary confirmation of nitration.[1]

Synthesis Note: The nitration at C3 is favored due to the directing effect of the C4-amino group (ortho/para director) and the activation of the ring, despite the deactivating halogens [3].

References

  • ChemicalBook. 2-Amino-5-bromo-4-chloro-3-nitropyridine Spectral Data. (Isomer comparison). Retrieved from ChemicalBook. Link

  • National Institutes of Health (NIH) PubChem. 2-Amino-5-bromo-3-nitropyridine Compound Summary.[1] Retrieved from PubChem.[2] Link

  • European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1).[1] (Synthesis and characterization of related halogenated nitro-pyridines). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general pyridine additivity rules).

Sources

Comparative Guide: 2-Bromo-5-chloro-3-nitropyridin-4-amine vs. 5-Bromo-2-chloro-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Halogen Switch" Decision

In the synthesis of fused heterocyclic systems—particularly imidazo[4,5-b]pyridines and deazapurines —the choice between 2-Bromo-5-chloro-3-nitropyridin-4-amine (Compound A) and 5-Bromo-2-chloro-3-nitropyridin-4-amine (Compound B) is rarely about cost; it is about downstream versatility .

While both compounds serve as excellent electrophiles for Nucleophilic Aromatic Substitution (SNAr) at the C2 position, they diverge significantly in their utility for subsequent metal-catalyzed cross-coupling.

  • Select Compound B (5-Br, 2-Cl) if your synthetic roadmap requires late-stage diversification at the C5 position (e.g., Suzuki or Buchwald-Hartwig coupling). The C5-Bromine bond is significantly more labile toward oxidative addition by Palladium(0) than the C5-Chlorine.

  • Select Compound A (2-Br, 5-Cl) if the C5 position is intended to remain a lipophilic Chlorine substituent in the final drug candidate, or if you require a slightly more reactive leaving group at C2 for difficult SNAr nucleophiles.

Chemical Profile & Structural Analysis[1][2][3]

These isomers differ only in the transposition of the halogen atoms. However, this "switch" dictates the orthogonality of their reactivity profiles.

FeatureCompound A Compound B
IUPAC Name 2-Bromo-5-chloro-3-nitropyridin-4-amine5-Bromo-2-chloro-3-nitropyridin-4-amine
Structure C2-Br , C5-ClC2-Cl , C5-Br
CAS Number Not widely listed (Analog: 942947-95-7*)1334136-60-5
Molecular Weight 252.45 g/mol 252.45 g/mol
C2 Reactivity (SNAr) High (Br is a good leaving group)High (Cl is activated by ortho-NO₂)
C5 Reactivity (Pd-Cat) Low (Ar-Cl bond is inert)High (Ar-Br bond is reactive)
Primary Application Fixed-substituent library generationDiversity-Oriented Synthesis (DOS)

*Note: CAS 942947-95-7 corresponds to the isomer 2-amino-5-bromo-4-chloro-3-nitropyridine.[1][2] Ensure strict regiochemical verification via NMR before purchase.

Reactivity & Functionalization Guide

The Gateway Reaction: SNAr at C2

Both compounds possess a "hot" electrophilic center at C2. The C3-nitro group and the ring nitrogen work in concert to lower the LUMO energy at C2, facilitating attack by amines, thiols, or alkoxides.

  • Mechanism: Addition-Elimination (SNAr).

  • Comparison: In activated pyridines, the rate-determining step is often the nucleophilic attack, not the bond breaking. Therefore, the difference between Cl (Compound B) and Br (Compound A) as leaving groups is often negligible for primary amines. However, Compound A (2-Br) may offer superior yields with bulky or weak nucleophiles due to the better leaving group ability of Bromide.

The Diversification Point: Cross-Coupling at C5

This is the critical differentiator.

  • Compound B (5-Br): The C5-Bromine remains intact during the mild SNAr conditions at C2.[3] Once the pyridine ring is fused (e.g., into an imidazopyridine), the C5-Br becomes a C6-Br on the new scaffold. This handle is primed for Pd-catalyzed coupling to introduce aryl, heteroaryl, or alkyl groups.

  • Compound A (5-Cl): The C5-Chlorine is generally too inert for standard Pd-catalyzed conditions, especially in the presence of competing nitrogen functionality. It typically remains as a "dead" end, which is useful only if a Chlorine atom is desired for metabolic stability or lipophilicity.

Visualizing the Synthetic Divergence

The following diagram illustrates how the choice of starting material dictates the complexity of the final library.

G StartA Compound A (2-Br, 5-Cl) InterA Intermediate A (2-Amino-subst, 5-Cl) StartA->InterA SNAr (R-NH2) Displacement of Br StartB Compound B (5-Br, 2-Cl) InterB Intermediate B (2-Amino-subst, 5-Br) StartB->InterB SNAr (R-NH2) Displacement of Cl CyclizedA Scaffold A (Imidazopyridine) Fixed 6-Cl substituent InterA->CyclizedA 1. Fe/AcOH (Red) 2. R'-CHO (Cycliz) CyclizedB Scaffold B (Imidazopyridine) Reactive 6-Br handle InterB->CyclizedB 1. Fe/AcOH (Red) 2. R'-CHO (Cycliz) FinalA Final Product A Limited Diversity (6-Cl) CyclizedA->FinalA End of Path (Cl is inert) FinalB Final Product B High Diversity (6-Aryl/Alkyl) CyclizedB->FinalB Suzuki Coupling (Pd(0), Ar-B(OH)2)

Figure 1: Divergent synthetic pathways. Compound B (Green) enables a third stage of diversification (Blue), whereas Compound A (Red) leads to a terminal scaffold (Grey).

Experimental Protocols

The following protocols are standardized for Compound B (5-Bromo-2-chloro-3-nitropyridin-4-amine) but are applicable to Compound A with minor stoichiometric adjustments.

Protocol 1: Regioselective SNAr Displacement (C2 Functionalization)

This step introduces the first point of diversity (R1).

  • Reagents: Compound B (1.0 equiv), Primary Amine (1.1 equiv), DIPEA (1.5 equiv).

  • Solvent: Isopropanol (IPA) or Ethanol.

  • Procedure:

    • Dissolve Compound B in IPA (0.2 M concentration).

    • Add DIPEA followed by the primary amine dropwise at Room Temperature (RT).

    • Heat the mixture to 60–80 °C for 2–4 hours. Monitor by LC-MS.

    • Observation: The reaction typically turns from pale yellow to deep orange/red.

    • Workup: Cool to RT. If the product precipitates, filter and wash with cold IPA. If soluble, concentrate in vacuo and purify via silica gel chromatography (Hexane/EtOAc).

  • Why this works: The C2-Cl is highly activated. The C4-NH2 reduces reactivity slightly compared to pure chloronitropyridine, but the reaction proceeds smoothly with heat.

Protocol 2: One-Pot Nitro Reduction & Cyclization

Converts the pyridine intermediate into the imidazo[4,5-b]pyridine core.

  • Reagents: SNAr Product (from Protocol 1), Iron Powder (5.0 equiv), Ammonium Chloride (5.0 equiv), Orthoformate or Aldehyde (excess).

  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Suspend the SNAr product, Fe powder, and NH₄Cl in EtOH/H₂O.

    • Heat to reflux (80 °C) for 1 hour to reduce the -NO₂ to -NH₂.

    • Check: LC-MS should show M-30 (loss of O) or M-16 (reduction to amine).

    • Cyclization: Once reduced, add the aldehyde (for substituted C2) or Triethyl Orthoformate (for C2-H) directly to the mixture. Continue refluxing for 3–6 hours.

    • Workup: Filter through Celite to remove Iron residues. Concentrate the filtrate and purify via column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling (Compound B Pathway Only)

Utilizes the C6-Br handle (formerly C5-Br) for final diversification.

  • Reagents: Cyclized Scaffold B (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (5:1).

  • Procedure:

    • Degas solvents with Nitrogen for 10 minutes.

    • Combine all reagents in a microwave vial or sealed tube.

    • Heat to 100 °C for 1–2 hours (or microwave at 110 °C for 30 min).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Note: The C6-Br bond is sterically accessible and electronically coupled to the pyridine nitrogen, making it an excellent substrate for Palladium.

Stability & Storage

  • Light Sensitivity: Both compounds are halogenated nitro-aromatics and are sensitive to photodegradation. Store in amber vials.

  • Hydrolysis: The C2-Halogen is susceptible to hydrolysis if stored in wet solvents for prolonged periods. Keep solids dry under inert gas (Argon/Nitrogen) at 2–8 °C.

  • Safety: These compounds are potential skin sensitizers. Handle with standard PPE.

References

  • Synthesis of Imidazo[4,5-b]pyridines

    • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.
    • Source: ACS Omega, 2018.
    • URL:[Link]

  • Reactivity of Halonitropyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines and Related Heterocycles.[4]

    • Source: WuXi AppTec Library Gener
    • URL:[Link]

  • Cross-Coupling Methodologies

    • Title: Recent advances on the transition-metal-c
    • Source: Beilstein Journal of Organic Chemistry, 2019.
    • URL:[Link]

  • Compound Data (Compound B): Title: 5-Bromo-2-chloro-3-nitropyridin-4-amine Product Page. Source: ChemicalBook / PubChem.

Sources

Reactivity comparison of 2-Bromo vs 5-Chloro positions in pyridine ring

[1][2][3]

Executive Summary

In 2-bromo-5-chloropyridine, the C2-position (Bromo) is kinetically and thermodynamically dominant over the C5-position (Chloro) across all major reaction classes (

  • C2-Br: Highly activated due to the

    
    -nitrogen effect (inductive withdrawal and resonance stabilization of intermediates) and the weaker C-Br bond.
    
  • C5-Cl: Deactivated (comparable to chlorobenzene) and possesses a stronger C-Cl bond.

  • Strategic Implication: Selective functionalization must typically proceed at C2 first. If C5 functionalization is required while retaining the C2-halogen, the starting material should be substituted for 5-bromo-2-chloropyridine to invert the reactivity profile.

Mechanistic Foundation

The reactivity divergence stems from two synergistic factors: Electronic Positioning and Bond Dissociation Energy (BDE) .

FeatureC2-Position (Bromo) C5-Position (Chloro) Impact
Electronic Effect

-position to Nitrogen (

effects).

-position to Nitrogen (Inductive effect fades).
C2 is highly electrophilic; C5 is electron-neutral.
Bond Energy C–Br: ~84 kcal/molC–Cl: ~96 kcal/molOxidative addition and halogen exchange favor C2.
Leaving Group Bromide (

HBr = -9)
Chloride (

HCl = -7)
Br is a superior leaving group for

.
Intermediates Stabilized anionic Meisenheimer complex.No resonance stabilization for anionic intermediates.

is exclusive to C2.
Reaction Class Analysis
A. Nucleophilic Aromatic Substitution (

)
  • Dominant Site: C2-Br

  • Mechanism: Addition-Elimination. The ring nitrogen acts as an electron sink, stabilizing the negative charge in the Meisenheimer complex. This stabilization is only possible when the nucleophile attacks the C2 or C4 positions.

  • C5 Reactivity: The C5 position is effectively inert to

    
     under standard conditions because the negative charge cannot be delocalized onto the nitrogen.
    
  • Protocol Note: This is the most reliable method to differentiate the two positions. Amines, alkoxides, and thiols will selectively displace the C2-Bromine.

B. Transition Metal Catalysis (Suzuki/Buchwald-Hartwig)
  • Dominant Site: C2-Br

  • Mechanism: Oxidative Addition (OA).[1] The rate of OA is governed by bond strength (C-Br < C-Cl) and the electron deficiency of the carbon center.

  • Selectivity: Palladium(0) inserts into the C2-Br bond significantly faster than the C5-Cl bond.

  • Experimental Insight: While C2 is favored, "over-reaction" (bis-coupling) can occur if the temperature is too high or the catalyst loading is excessive. To maintain C5-Cl integrity, use mild bases (e.g.,

    
     rather than 
    
    
    ) and control temperature (
    
    
    ).
C. Lithium-Halogen Exchange
  • Dominant Site: C2-Br

  • Mechanism: Kinetic control.[1]

    
    -Butyllithium attacks the halogen atom.[2] The rate of exchange correlates with halogen polarizability and bond weakness (Br > Cl).
    
  • Outcome: Treatment with

    
    -BuLi at 
    
    
    exclusively generates the 2-lithiopyridine species. The C5-Cl bond remains intact.
  • Stability Warning: The resulting C2-lithio species is thermally unstable above

    
     and can undergo "dance" rearrangements or elimination to form pyridynes, though the C5-Cl substituent suppresses some of this via steric/electronic anchoring compared to unsubstituted pyridine.
    
Decision Matrix & Workflow

The following diagram illustrates the logical flow for synthesizing derivatives from 2-bromo-5-chloropyridine.

ReactivityLogicStartStarting Material:2-Bromo-5-chloropyridineTargetTarget Structure?Start->TargetPathAFunctionalize C2(Keep C5-Cl)Target->PathAStandardPathBFunctionalize C5(Keep C2-Br)Target->PathBInverseSNArReaction: SNAr(Amines/Alkoxides)Selectivity: >99:1 for C2PathA->SNArSuzukiReaction: Pd-Coupling(Mild Conditions)Selectivity: ~95:5 for C2PathA->SuzukiLiXReaction: Li-Halogen Exchange(n-BuLi, -78°C)Selectivity: Exclusive C2-LiPathA->LiXImpossibleSTOP: Kinetic/Thermodynamicbarrier prevents direct C5 reaction.Use 5-Bromo-2-chloropyridine instead.PathB->Impossible

Caption: Decision tree demonstrating the kinetic dominance of the C2 position. Direct functionalization of C5 in the presence of C2-Br is chemically unfavorable.

Experimental Protocols
Protocol A: Selective C2-Arylation (Suzuki Coupling)

This protocol selectively couples an aryl group to C2, leaving the C5-Cl intact for subsequent reactions.

  • Reagents:

    • 2-bromo-5-chloropyridine (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • 
       (3-5 mol%)
      
    • 
       (2.0 equiv, 2M aqueous)
      
    • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1).

  • Procedure:

    • Degas solvents with Nitrogen/Argon for 15 minutes.

    • Combine halide, boronic acid, and base in the reaction vessel.

    • Add catalyst under inert atmosphere.

    • Heat to 60-70°C . Critical: Do not reflux at 100°C+ immediately; high heat promotes oxidative addition into the C5-Cl bond.

    • Monitor by TLC/LCMS. The reaction is typically complete in 2-4 hours.

  • Validation:

    • Observe disappearance of starting material.

    • Confirm retention of Chlorine isotope pattern (3:1 ratio of M/M+2) in the product mass spectrum.

Protocol B: Selective C2-Lithiation (Electrophile Trapping)

This protocol converts C2-Br to C2-E (Electrophile) while preserving C5-Cl.

  • Reagents:

    • 2-bromo-5-chloropyridine (1.0 equiv)

    • 
      -Butyllithium (1.05 equiv, 1.6M in hexanes)
      
    • Electrophile (e.g., DMF, Iodine, Aldehydes) (1.2 equiv)

    • Solvent: Anhydrous THF or

      
      .
      
  • Procedure:

    • Cool solution of 2-bromo-5-chloropyridine in THF to -78°C (Dry ice/Acetone).

    • Add

      
      -BuLi dropwise over 20 minutes. Maintain internal temp < -70°C.
      
    • Stir for 30 minutes. The solution often turns yellow/orange (formation of 2-lithio species).

    • Add electrophile (neat or in THF) quickly.

    • Allow to warm to room temperature.

  • Validation:

    • Quench with water/ammonium chloride.

    • NMR check: Loss of C2-H signal is not applicable (starting material has no C2-H), but product should show new substitution at C2. C5-Cl bond remains.

Comparative Data Summary
Reaction TypeReagentSelectivity (C2:C5)Mechanism Note


/ MeOH
100 : 0 C5 is electronically deactivated.
Suzuki

/ Pd(0)
> 95 : 5 C2-Br bond is weaker and more activated.
Li-Exchange

-BuLi / THF
100 : 0 Br exchange is kinetically faster than Cl.
Ullmann Cu / Amine> 90 : 10 Copper catalysis also favors the C2-Br.
References
  • Lutz, C., et al. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B, vol. 64, no. 6, 2009.

  • Soudy, C., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Organic & Biomolecular Chemistry, 2015.

  • Bach, T., et al. "Site-Selective Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Reviews, 2014.

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 3rd Edition, providing foundational data on Li-Halogen exchange rates (Br vs Cl).

Comparative HPLC Method Development Guide: Purity Analysis of 2-Bromo-5-chloro-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Separation Challenge

2-Bromo-5-chloro-3-nitropyridin-4-amine is a highly functionalized pyridine intermediate, critical in the synthesis of fused heterocycles (e.g., imidazopyridines) often targeted for kinase inhibition or antiviral therapies.[1]

The Analytical Challenge

Developing a purity method for this molecule presents three distinct challenges:

  • Regioisomerism: The synthesis often yields positional isomers (e.g., 2-chloro-5-bromo- analogs) that possess identical mass-to-charge ratios (m/z), rendering standard LC-MS screening insufficient for purity confirmation without chromatographic resolution.[1]

  • Electronic "Push-Pull": The molecule contains a strongly electron-withdrawing nitro group and two halogens, contrasted by an electron-donating amine.[1] This creates a dipole that can lead to significant peak tailing on standard silicas due to secondary interactions.

  • Hydrophobicity: The presence of Bromine and Chlorine makes the molecule significantly hydrophobic, requiring high organic content for elution, which can compress the separation window for polar impurities.

This guide compares the industry-standard C18 (Octadecyl) chemistry against a Phenyl-Hexyl stationary phase, demonstrating why the latter offers superior selectivity for this specific class of halogenated nitro-aromatics.[1]

Comparative Strategy: C18 vs. Phenyl-Hexyl[1]

We evaluated two distinct separation mechanisms to determine the optimal control strategy.

FeatureMethod A: C18 (Baseline) Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Agilent Zorbax Eclipse Plus C18 (or equiv.)[1]Phenomenex Luna Phenyl-Hexyl (or equiv.)[1]
Primary Interaction Hydrophobic (Van der Waals)

Interactions & Hydrophobic
Selectivity Driver Carbon load & surface areaElectronic density of the aromatic ring
Halogen Selectivity Low to ModerateHigh (Steric & Electronic discrimination)
Suitability General purity screeningCritical separation of isomers
Scientific Rationale for Selection
  • C18: Relies purely on hydrophobicity.[1] Since the regioisomers of this molecule have nearly identical logP values, C18 often fails to resolve them to baseline (

    
    ).
    
  • Phenyl-Hexyl: The nitro group on the pyridine ring makes the system electron-deficient (

    
    -acidic).[1] The Phenyl-Hexyl phase is electron-rich (
    
    
    
    -basic).[1] This creates a "donor-acceptor" retention mechanism that is highly sensitive to the position of the electron-withdrawing halogens, providing the necessary selectivity to separate isomers.[1]

Detailed Experimental Protocols

Sample Preparation[1][2][3]
  • Diluent: 50:50 Acetonitrile:Water (v/v).[1]

    • Note: Do not use 100% ACN; the sample may precipitate upon injection into a highly aqueous initial mobile phase.

  • Concentration: 0.5 mg/mL (for impurity profiling).

  • Filtration: 0.2 µm PTFE filter (Nylon filters may bind the nitro-aromatic moiety).[1]

Chromatographic Conditions (Method B - Recommended)[1]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Phenomenex Luna or Agilent Zorbax SB-Phenyl).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[1]
    
    • Why Phosphoric? It suppresses the ionization of the residual silanols and the pyridine nitrogen better than Formic acid, resulting in sharper peaks for UV detection.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 35°C.

  • Detection: UV @ 254 nm (primary) and 230 nm (secondary).[1]

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.03070Linear Gradient
18.0595Wash
20.0595Hold
20.19010Re-equilibration
25.09010End

Representative Performance Data

The following data illustrates the comparative performance of the two methods when analyzing a spiked crude sample containing the target molecule and its critical isomer (2-Chloro-5-bromo- analog).

Table 1: System Suitability & Selectivity Comparison
ParameterMethod A (C18) Method B (Phenyl-Hexyl) Status
Retention Time (Target) 12.4 min13.1 minComparable
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent Symmetry) Phenyl Wins
Resolution (

) vs. Isomer
1.2 (Co-elution risk)3.4 (Baseline Resolved) Phenyl Wins
Theoretical Plates (

)
~8,500~12,000Phenyl Wins
Data Interpretation[2][5][6]
  • Tailing: The C18 method shows tailing (

    
    ) likely due to the interaction between the basic pyridine nitrogen and residual silanols. The Phenyl-Hexyl phase, often end-capped more aggressively and utilizing 
    
    
    
    -shielding, reduces this interaction.[1]
  • Resolution: The critical pair (Target vs. Isomer) is not fully separated on C18 (

    
    ). On Phenyl-Hexyl, the difference in electron density distribution allows for a resolution of 
    
    
    
    , making it a self-validating method for purity.[1]

Method Development Workflow (Decision Logic)

The following diagram outlines the logical pathway used to arrive at the Phenyl-Hexyl selection.

MethodDevelopment Start Start: 2-Bromo-5-chloro-3-nitropyridin-4-amine ChemCheck Analyze Properties: 1. Hydrophobic (Halogens) 2. Weak Base (Pyridine) 3. Pi-Acidic (Nitro) Start->ChemCheck ColScreen Column Screening Strategy ChemCheck->ColScreen C18 Path A: C18 Column (Standard) ColScreen->C18 Baseline Phenyl Path B: Phenyl-Hexyl (Targeted) ColScreen->Phenyl Alternative ResultA Result A: Poor Isomer Separation Peak Tailing C18->ResultA ResultB Result B: High Isomer Selectivity (Pi-Pi Interactions) Phenyl->ResultB ResultA->Phenyl Switch Mode Opt Optimization: Add 0.1% H3PO4 (Suppress Silanols) ResultB->Opt Final Final Method: Phenyl-Hexyl + Acidic Mobile Phase Opt->Final

Caption: Decision tree for selecting Phenyl-Hexyl stationary phase based on chemical properties.

Validation & Troubleshooting

To ensure the method remains "self-validating" during routine use, adhere to these System Suitability Testing (SST) criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the Main Peak and the nearest impurity (usually the regioisomer).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1] If tailing increases, the column may be aging, or the mobile phase pH is drifting (ensure pH
    
    
    2.0-2.5).
  • Carryover: Inject a blank after the high standard. Peak area in the blank must be

    
     of the standard area. Halogenated compounds can be "sticky."[1]
    

Troubleshooting Guide:

  • Ghost Peaks: If observed, extend the "Wash" step (95% B) to 5 minutes.

  • Peak Broadening: Check the sample diluent.[2] If the sample is dissolved in 100% DMSO or ACN, reduce the injection volume to 2 µL or dilute with water.

References

  • Phenomenex. (2024).[1] Optimization of Selectivity for Halogenated Compounds using Phenyl-Hexyl Phases. Phenomenex Application Notes.[1] [Link](General landing page for application notes as specific deep links vary).

  • Agilent Technologies. (2023).[1] Strategies for the Separation of Positional Isomers in Pharmaceutical Intermediates. Agilent Technical Library.[1] [Link].

  • PubChem. (2025).[1] Compound Summary: 2-Amino-5-bromo-3-nitropyridine (Analogous Structure).[1] National Library of Medicine. [Link].

Sources

Elemental analysis data for 2-Bromo-5-chloro-3-nitropyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Elemental Analysis of 2-Bromo-5-chloro-3-nitropyridin-4-amine and its Analogs

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound, thereby verifying its purity and identity. This guide provides a comprehensive comparison and detailed experimental protocols for the elemental analysis of 2-Bromo-5-chloro-3-nitropyridin-4-amine, a halogenated and nitrated pyridinamine derivative, alongside structurally related analogs.

Theoretical Elemental Composition: A Comparative Overview

The first step in elemental analysis is the calculation of the theoretical percentage of each element based on the compound's molecular formula. This theoretical data provides a benchmark against which experimental results are compared. A close correlation between theoretical and experimental values is a strong indicator of sample purity.

Below is a comparative table of the theoretical elemental composition for 2-Bromo-5-chloro-3-nitropyridin-4-amine and two similar halogenated nitropyridine derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen% Bromine% Chlorine
2-Bromo-5-chloro-3-nitropyridin-4-amine C₅H₃BrClN₃O₂252.46[1][2]23.791.2016.6431.6514.04
2-Amino-5-bromo-3-nitropyridineC₅H₄BrN₃O₂218.01[3][4]27.551.8519.2736.65-
5-Bromo-2-chloro-3-nitropyridineC₅H₂BrClN₂O₂237.4425.290.8511.8033.6514.93

Note: The presence of both bromine and chlorine in the target compound and one of its analogs presents specific analytical challenges that will be addressed in the experimental protocol.

Experimental Protocol for Elemental Analysis

The determination of elemental composition, particularly for compounds containing halogens and nitrogen, requires specialized analytical techniques to ensure accuracy.[5] Modern elemental analyzers are capable of determining carbon, hydrogen, nitrogen, and sulfur (CHNS) simultaneously through combustion analysis.[6] However, the analysis of halogens often necessitates separate methods such as ion chromatography or titration following combustion.[5]

CHN Analysis via Combustion

The principle of CHN analysis involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified.

Workflow for CHN Analysis:

CHN_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis weigh Accurate Weighing (1-3 mg) encapsulate Encapsulation (Tin foil) weigh->encapsulate combustion Flash Combustion (~1000°C, O2 atmosphere) encapsulate->combustion Sample Introduction reduction Reduction (Copper catalyst) combustion->reduction separation Gas Chromatography Separation reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection Data Processing Data Processing detection->Data Processing Signal Quantification

Caption: Workflow for CHN elemental analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried, homogenous sample using a microbalance. The precision of this step is critical as the results are calculated on a weight-percent basis.

    • Place the weighed sample into a tin capsule and seal it to ensure no loss of material.

  • Combustion:

    • Introduce the sealed tin capsule into the combustion tube of the elemental analyzer.

    • The sample undergoes rapid and complete combustion in a pure oxygen environment at temperatures around 950-1060°C. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).

  • Reduction and Gas Separation:

    • The gaseous products are passed through a reduction tube containing heated copper to convert the nitrogen oxides to elemental nitrogen (N₂).

    • The resulting mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.

  • Detection and Quantification:

    • The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of a reference gas as each analyte gas passes through.

    • The instrument's software integrates the signal peaks and calculates the percentage of each element based on calibration standards.

Causality and Considerations for Halogenated Nitro-compounds:

  • Nitro Groups: Compounds with nitro groups can produce large amounts of nitrogen oxides, which may challenge the capacity of the reduction zone.[7] Using a slightly larger sample size (4-7 mg) and optimizing the oxygen flow can help ensure complete conversion to N₂.[7]

  • Halogens: The presence of bromine and chlorine requires efficient scrubbing reagents within the combustion tube to prevent interference with the CHN analysis and to protect the detector.[7] These scrubbers, such as silver tungstate and magnesium oxide, remove the halogens from the gas stream.[7]

Halogen (Bromine and Chlorine) Analysis

The determination of bromine and chlorine content is typically performed separately from CHN analysis. The most common method involves combustion followed by ion chromatography or titration.

Workflow for Halogen Analysis:

Halogen_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_decomposition Sample Decomposition cluster_analysis Quantitative Analysis weigh Accurate Weighing (1-5 mg) combustion Oxygen Flask or Microwave Combustion weigh->combustion absorption Absorption in Solution combustion->absorption ic Ion Chromatography absorption->ic Analysis of Halide Ions titration Potentiometric Titration absorption->titration

Caption: Workflow for Halogen elemental analysis.

Step-by-Step Protocol:

  • Sample Decomposition:

    • A precisely weighed sample is combusted in a high-pressure oxygen environment, often using an oxygen-flask or a microwave-induced combustion system. This process converts the organically bound bromine and chlorine into hydrogen bromide (HBr) and hydrogen chloride (HCl).

  • Absorption:

    • The gaseous HBr and HCl are trapped in an absorbing solution, converting them into bromide (Br⁻) and chloride (Cl⁻) ions.

  • Quantification:

    • Ion Chromatography (IC): This is a highly specific and sensitive method for determining multiple halogen ions in a single analysis.[5] The absorption solution is injected into the IC system, where the bromide and chloride ions are separated on an ion-exchange column and detected by a conductivity detector.

    • Potentiometric Titration: This classical wet chemistry technique can also be used.[5] The absorption solution is titrated with a standard solution of silver nitrate (AgNO₃), and an ion-selective electrode is used to determine the endpoint of the titration for both chloride and bromide.

Trustworthiness of the Protocol:

This dual-approach protocol (CHN analysis followed by separate halogen determination) is a self-validating system. The sum of the experimental percentages for C, H, N, Br, and Cl should be close to 100% (taking into account the oxygen content). Any significant deviation may indicate the presence of impurities or incomplete combustion. For optimal accuracy, calibration of the instruments should be performed using certified reference materials, such as those provided by the National Institute of Standards and Technology (NIST).[8]

Conclusion

The elemental analysis of complex organic molecules like 2-Bromo-5-chloro-3-nitropyridin-4-amine requires a meticulous and multi-faceted approach. By combining combustion-based CHN analysis with specific halogen determination techniques, researchers can confidently verify the elemental composition of their synthesized compounds. The comparison with theoretical values and structurally similar molecules provides a robust framework for assessing purity and confirming the identity of the target molecule, which is a critical step in the drug discovery and development pipeline.

References

  • Robertson Microlit. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. [Link]

  • PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. [Link]

  • PubChem. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878. [Link]

  • PubMed. Chlorine and Bromine Isotope Analysis of Polychlorinated Biphenyls and Polybrominated Diphenyl Ethers Using Gas Chromatography-Quadrupole Mass Spectrometry. [Link]

  • Weizmann Institute of Science. Elemental analysis. [Link]

  • NIST. 2-Amino-5-bromo-3-nitropyridine - NIST WebBook. [Link]

  • Clariant Analytical Sciences. Elemental Analysis and Chemical Properties. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]

  • Elemental Microanalysis. Certificate of Analysis. [Link]

Sources

Safety Operating Guide

2-Bromo-5-chloro-3-nitropyridin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Do not treat this compound as generic organic waste. 2-Bromo-5-chloro-3-nitropyridin-4-amine is a poly-functionalized pyridine intermediate.[1][2][3] Its disposal profile is dictated by the synergistic hazards of its nitro group (thermal instability/explosive potential) and its halogen content (toxic combustion byproducts).

CRITICAL PROHIBITIONS:

  • NO mixing with strong oxidizers or reducing agents (risk of violent exothermic reaction).

  • NO disposal down sink drains (aquatic toxicity/regulatory violation).[4]

  • NO rotary evaporation to complete dryness without a blast shield (nitro-aromatics possess latent shock sensitivity).[1]

Part 2: Chemical Profile & Hazard Identification

To handle this chemical safely, you must understand the causality of its hazards.[3] We do not follow safety rules blindly; we follow them because molecular structure dictates physical behavior.

PropertyValue / CharacteristicOperational Implication
Molecular Formula

High nitrogen/halogen content requires specialized incineration.[1][2]
Functional Groups Nitro (

), Amine (

), Halogens (

)
Nitro: Potential thermal instability.[1][2][3] Halogens: Generates acidic gases (

) upon combustion.[3]
Physical State Solid (typically yellow/orange powder)Inhalation hazard (dust). Use a powder hood or weigh inside a fume hood.
Predicted Density ~1.9 - 2.0 g/cm³Dense solid; settles rapidly in low-viscosity solvents.[1][2]
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.)PPE Requirement: Double-gloving is mandatory due to lipophilic penetration potential.[1][2]

Part 3: Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench, not the loading dock. You must segregate this waste stream to prevent cross-reactivity and ensure regulatory compliance (RCRA).

The Segregation Logic (Graphviz Diagram)

The following decision tree outlines the segregation logic for 2-Bromo-5-chloro-3-nitropyridin-4-amine waste.

WasteSegregation Start Waste Generation: 2-Bromo-5-chloro-3-nitropyridin-4-amine StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquor, reaction mixtures) StateCheck->LiquidWaste Liquid SolidBin Container A: Hazardous Solid Waste Label: 'Toxic, Halogenated Organic Solid' SolidWaste->SolidBin Double Bag & Tag SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent present? (DCM, Chloroform, etc.) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Only? (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent No Halogens HaloBin Container B: Halogenated Solvent Waste (Must be incinerated w/ scrubbers) HaloSolvent->HaloBin NonHaloSolvent->HaloBin *Override*: Treat as Halogenated due to solute content NonHaloBin Container C: Non-Halogenated Waste (CAUTION: Trace Halogens present)

Figure 1: Waste Segregation Logic. Note that even if dissolved in non-halogenated solvents, the presence of the brominated/chlorinated solute often necessitates disposal in the Halogenated stream to ensure proper combustion temperatures.[2][3]

Part 4: The Disposal Protocol (Step-by-Step)

This protocol ensures compliance with EPA RCRA regulations (40 CFR 261) and minimizes personnel exposure.

Step 1: Personal Protective Equipment (PPE)[2][5]
  • Hand Protection: Double-layer Nitrile gloves (minimum 0.11mm thickness outer layer).[1] Halogenated aromatics can permeate standard nitrile; the second layer provides a breakthrough buffer.

  • Respiratory: Handling solid powder must occur inside a certified chemical fume hood. If outside a hood, a P100 particulate respirator is required.[3]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Step 2: Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Why: Avoid metal containers if acidic hydrolysis is possible (generating HBr/HCl). HDPE is chemically resistant to halogenated organics.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion or potential off-gassing.[1][2]

Step 3: Labeling (The "Cradle-to-Grave" Chain)

Your label is the primary communication tool for the waste handler.[1][2] A generic "Chemical Waste" label is insufficient and dangerous.

  • Primary Constituent: 2-Bromo-5-chloro-3-nitropyridin-4-amine.[1][2][3]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • Special Note: "Contains Nitro-Pyridine derivative - Do not compact."

Step 4: Operational Disposal Workflow
  • Quench/Dilution (Liquids): If the compound is in a reactive mixture (e.g., with thionyl chloride or strong bases), quench carefully before bottling.[3] Ensure pH is between 5 and 9.

  • Solids Transfer: Place solid waste (weigh boats, contaminated paper) into a clear polyethylene bag before placing it into the rigid waste container. This "double containment" prevents dust puff-back when the bin is opened.[1]

  • Wash-down: Rinse all contaminated glassware with a small volume of Acetone or Dichloromethane. Add this rinse to the Halogenated Solvent Waste container.

Part 5: Emergency Contingencies

In the event of a spill or exposure, immediate action is required.[3] This workflow prioritizes containment and decontamination.

SpillResponse Spill Spill Incident Assess Assess Volume & State (Solid vs Liquid) Spill->Assess SolidSpill Solid Powder Spill Assess->SolidSpill LiquidSpill Liquid/Solution Spill Assess->LiquidSpill ActionSolid 1. Dampen with inert oil/solvent (reduce dust) 2. Scoop into jar 3. Wipe with Acetone SolidSpill->ActionSolid ActionLiquid 1. Cover with Vermiculite/Sand 2. Do NOT use combustible sawdust 3. Scoop to pail LiquidSpill->ActionLiquid Disposal Label as Hazardous Waste (Do not trash) ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Emergency Spill Response Workflow. Note the prohibition of combustible absorbents (sawdust) due to the nitro group's oxidizing potential.[3]

Part 6: Regulatory Compliance & References

Regulatory Framework
  • RCRA Classification: Under 40 CFR 261, this material, if discarded as a commercial chemical product, may fall under P-listed or U-listed categories depending on exact formulation, but generally defaults to Characteristic Hazardous Waste due to toxicity and ignitability (if in solvent).[3]

  • Incineration Requirement: Because of the Halogen (Br, Cl) and Nitrogen (NO2) content, this waste must be directed to an incinerator equipped with secondary combustion chambers and acid gas scrubbers to neutralize HBr, HCl, and NOx emissions [1].[3]

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2] Washington, D.C.[3] Link[3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted Nitropyridines. (General Hazard Class Data). Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link[3]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[2] (Standard for segregation of halogenated organics).[4][5] Link

Sources

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